Benproperine phosphate exerts its effects through two well-characterized, complementary pathways:
| Mechanism | Primary Molecular Target | Key Downstream Effects | Biological Outcome |
|---|---|---|---|
| Inhibition of Actin Polymerization [1] [2] [3] | Actin-related protein 2/3 complex subunit 2 (ARPC2) | Impairs Arp2/3 complex function; attenuates actin polymerization rate and nucleation; suppresses lamellipodia formation [1] [2] [3]. | Suppressed cancer cell migration and tumor metastasis [1] [2] [3]. |
| Induction of Autophagy Arrest [4] [5] | AMPK/mTOR pathway & RAB11A-mediated fusion | Triggers autophagy initiation; disturbs autophagosome-lysosome fusion [4] [5]. | Excessive autophagosome accumulation; lethal autophagy arrest and cancer cell death [4] [5]. |
The following diagram illustrates the logical relationship between these two primary mechanisms and their outcomes:
The activity of this compound has been quantified in various experimental models, as summarized below.
| Assay Type | Cell Line / Model | Reported IC₅₀ / Effective Concentration | Key Findings |
|---|---|---|---|
| Cell Migration | DLD-1 (Colon Cancer) | 1 - 2 µM [2] [3] | Inhibition of cell migration. |
| Cell Migration | Various Cancer Cells | 5 - 10 µM [3] | Significant inhibition of cell migration. |
| Cell Invasion | DLD-1 (Colon Cancer) | 2 - 4 µM [2] | Inhibition of cell invasion. |
| Cell Viability | Various Cancer Cells | 20 - 120 µM [6] | Dose-dependent inhibition of cell viability after 24h. |
| Actin Polymerization | In vitro assay | 17.7 µM (IC₅₀) [3] | Attenuation of actin polymerization rate. |
| Animal Model | Administration & Dose | Key Outcomes |
|---|---|---|
| Mouse (Pancreatic Cancer) [4] | Oral gavage; 50, 100 mg/kg | Significant inhibition of primary pancreatic tumor growth. |
| Mouse (Pancreatic Cancer) [2] | Not specified | Suppressed pancreatic tumor metastasis to liver, spleen, and kidney. |
| Mouse (Colon Cancer) [3] | Oral gavage; 35 mg/kg | Marked inhibition of lung and liver metastasis. |
The mechanistic studies for this compound relied on several sophisticated biochemical, biophysical, and cell-based assays.
The experimental workflow for validating the mechanism of action and its functional consequences is as follows:
An important consideration for research is the stereoselectivity of benproperine. The commercially available drug is a racemic mixture. Studies show that the S-enantiomer (S-Benp) is the active form for inhibiting cancer cell migration and binding to ARPC2, demonstrating significantly higher potency than the R-enantiomer or the racemic mixture [2]. This makes S-Benproperine a more promising candidate for future development.
The evidence for this compound's anti-migratory and cytotoxic effects provides a strong rationale for its repurposing as an anti-cancer agent, particularly for preventing metastasis or treating pancreatic cancer [4] [3]. Its known safety profile as an approved cough suppressant could potentially accelerate this process [7].
Benproperine phosphate (BPP), previously approved as an antitussive agent, has emerged as a promising therapeutic candidate for pancreatic cancer through a novel mechanism of lethal autophagy arrest. This repurposing approach demonstrates a dual mechanism: initiating autophagy via AMPK/mTOR pathway regulation while simultaneously blocking autophagosome-lysosome fusion through RAB11A inhibition, converting cytoprotective autophagy into a lethal process. Recent advances include nano-enabled delivery platforms that enhance tumor targeting and efficacy while reducing systemic toxicity. This technical review comprehensively examines the molecular mechanisms, experimental methodologies, and therapeutic potential of BPP-mediated autophagy arrest for researchers and drug development professionals.
This compound exerts its antitumor effects through a sophisticated dual mechanism that disrupt the complete autophagy flux:
Autophagy Initiation via AMPK/mTOR: BPP activates AMP-activated protein kinase (AMPK) while inhibiting mammalian target of rapamycin (mTOR) signaling, triggering autophagy initiation and formation of autophagosomes [1] [2]. This initial phase resembles conventional autophagy induction.
Autophagosome-Lysosome Fusion Blockade: Unlike other autophagy inducers, BPP simultaneously downregulates Ras-related protein Rab-11A (RAB11A), a critical mediator of autophagosome-lysosome fusion [3] [1]. This disruption prevents the degradation of autophagic cargo, leading to accumulation of undegraded autophagosomes.
Lethal Autophagy Arrest: The combination of continuous autophagosome synthesis with blocked degradation creates an unsustainable cellular state characterized by excessive accumulation of autophagosomes, ultimately leading to cancer cell death [1] [2].
The mechanism of BPP differs significantly from classical autophagy inhibitors like chloroquine (CQ):
Table 1: Mechanism Comparison Between BPP and Chloroquine
| Feature | This compound (BPP) | Chloroquine (CQ) |
|---|---|---|
| Autophagy Initiation | Activates AMPK/mTOR pathway [1] | No initiation activity |
| Fusion Inhibition | Downregulates RAB11A expression [3] [1] | Raises lysosomal pH without RAB11A effect |
| Therapeutic Outcome | Converts protective autophagy to lethal process [3] | Mere blockade of autophagic flux |
| Clinical Translation | Shows survival benefit in models [3] | Failed to prolong survival in trials [3] |
Multiple studies have validated BPP's efficacy across various pancreatic cancer cell lines using standardized assays:
Cell Viability Assays: BPP demonstrated significant anti-proliferative effects with IC₅₀ values in the micromolar range across multiple pancreatic cancer cell lines [1]. The combination of BPP with gemcitabine showed synergistic effects, significantly enhancing cytotoxicity compared to either agent alone [3].
Autophagic Flux Monitoring: Researchers employed multiple complementary methods including LC3-I/II immunoblotting, p62/SQSTM1 degradation assays, and fluorescence microscopy using mRFP-GFP-LC3 constructs to monitor autophagic flux [1] [4]. The mRFP-GFP-LC3 system allows differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), confirming the blockade in autophagosome maturation [4].
Genetic Rescue Experiments: Overexpression of RAB11A partially reversed BPP-induced growth inhibition, confirming the critical role of RAB11A in BPP's mechanism of action [1]. Similarly, genetic inhibition of autophagy (ATG7 or ULK1 knockout) reduced BPP-mediated cell death, validating the autophagy-dependent nature of the cell death [1] [4].
The therapeutic potential of BPP has been evaluated in multiple animal models:
Table 2: In Vivo Efficacy Models for BPP in Pancreatic Cancer
| Model Type | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|
| Subcutaneous Xenograft | BPP monotherapy (25-50 mg/kg) | Significant tumor growth inhibition; No obvious toxicity | [1] |
| Patient-Derived Xenograft (PDX) | BPP + Gemcitabine | Enhanced efficacy compared to gemcitabine alone | [3] |
| Orthotopic Pancreatic Model | HA/ZIF-8@BPP/Gem nanoplatform | Tumor targeting; Immune activation; Enhanced survival | [3] [5] |
Recent advances have focused on overcoming delivery challenges through nanotechnology:
Synthesis and Characterization: The zeolitic imidazolate framework-8 (ZIF-8) nanocarrier was synthesized via a one-pot method where Zn²⁺ ions coordinate with 2-methylimidazole in the presence of BPP and gemcitabine [3]. The resulting particles exhibited a regular polyhedral structure with diameters of approximately 100-150 nm, ideal for enhanced permeability and retention (EPR) effect [3].
Surface Functionalization: Hyaluronic acid (HA) coating was applied to enhance tumor targeting through interaction with CD44 receptors highly expressed on pancreatic cancer cells [3]. This modification improved tumor-specific accumulation while reducing off-target effects.
pH-Responsive Drug Release: The ZIF-8 platform demonstrated excellent pH-responsive characteristics, remaining stable at physiological pH (7.4) while rapidly degrading and releasing payloads in the acidic tumor microenvironment (pH 6.5-5.0) [3]. This intelligent release profile minimizes systemic exposure while maximizing tumor drug concentration.
The HA/ZIF-8@BPP/Gem formulation demonstrated remarkable therapeutic improvements:
Enhanced Pharmacokinetics: The nanoformulation significantly extended blood circulation time and improved tumor accumulation of both BPP and gemcitabine compared to free drug administration [3] [5].
Synergistic Efficacy: The co-delivery system exhibited superior antitumor activity compared to single agents or their free combinations, with near-complete tumor suppression in some models [3].
Immune Microenvironment Remodeling: RNA sequencing analysis revealed that the combination therapy stimulated immune-related cytokines and activated T-cell-mediated antitumor immunity, contributing to long-term antitumor memory [3] [5].
The molecular mechanisms of BPP-induced lethal autophagy arrest can be visualized through the following signaling pathway:
Figure 1: Molecular mechanism of BPP-induced lethal autophagy arrest. BPP activates autophagy initiation through AMPK/mTOR regulation while simultaneously blocking autophagosome-lysosome fusion via RAB11A downregulation, resulting in lethal accumulation of autophagosomes and ultimately cancer cell death. Immune activation represents an additional benefit observed in nano-formulation studies [3] [1].
Researchers should implement these essential protocols to validate BPP-induced autophagy arrest:
Autophagic Flux Monitoring: Plate cells in confocal-compatible dishes and transfect with mRFP-GFP-LC3 plasmid. Treat with BPP (10-50μM) for 12-48 hours. Fix cells and image using confocal microscopy. Quantify yellow (autophagosomes) versus red (autolysosomes) puncta. BPP treatment shows increased yellow puncta with minimal red conversion, indicating fusion blockade [4].
Western Blot Analysis of Autophagy Markers: Extract proteins from BPP-treated cells. Perform immunoblotting for LC3-I/II conversion, p62/SQSTM1, and RAB11A. Use β-actin or GAPDH as loading controls. Include lysosomal inhibitors (bafilomycin A1, 100nM) to confirm flux inhibition. Expected results: increased LC3-II and p62 accumulation with decreased RAB11A expression [3] [1].
Immunofluorescence Staining: Seed cells on coverslips, treat with BPP, fix with 4% PFA, and permeabilize with 0.1% Triton X-100. Incubate with primary antibodies against LC3, LAMP1 (lysosomal marker), and RAB11A, followed by appropriate fluorescent secondary antibodies. Image using super-resolution microscopy. BPP treatment shows distinct LC3 and LAMP1 puncta with minimal colocalization [1].
For preclinical validation, these standardized approaches are recommended:
Orthotopic Pancreatic Cancer Models: Implant luciferase-tagged pancreatic cancer cells (Panc02, KPC, or patient-derived cells) into pancreatic tail of immunocompetent or immunodeficient mice. Monitor tumor growth weekly via bioluminescence imaging [3] [5].
Nanoformulation Administration: Administer HA/ZIF-8@BPP/Gem (5-10mg/kg BPP equivalent) via intravenous injection every 3-4 days. Compare against free BPP, gemcitabine, and combination therapies. Monitor body weight, behavior, and biochemical parameters for toxicity assessment [3].
Immunohistochemical Analysis: Harvest tumors, fix in formalin, and embed in paraffin. Section and stain for Ki67 (proliferation), cleaved caspase-3 (apoptosis), LC3 puncta (autophagy), and CD3/CD8 T-cell markers. BPP combination therapy should show decreased Ki67, increased LC3 accumulation, and enhanced T-cell infiltration [3] [5].
BPP-based autophagy arrest therapy offers several distinct advantages:
Overcoming Chemoresistance: By concurrently initiating and blocking autophagy, BPP effectively converts a primary resistance mechanism (protective autophagy) into a lethal process, potentially overcoming a key limitation of current gemcitabine-based regimens [3] [1].
Favorable Toxicity Profile: As a repurposed drug with established clinical use as an antitussive, BPP demonstrates a recognizable safety profile. Nanoformulations further enhance this advantage by reducing systemic exposure and improving tumor-specific delivery [3] [1].
Immune Activation Potential: Recent evidence suggests that BPP nanoformulations not only directly kill cancer cells but also remodel the tumor immune microenvironment, activating T-cell-mediated immunity and potentially creating long-term antitumor memory [3] [5].
Despite promising results, several challenges remain:
Biomarker Identification: Patient stratification biomarkers are needed to identify individuals most likely to respond to BPP-based autophagy therapy. RAB11A expression levels may serve as a potential predictive biomarker requiring validation [1].
Combination Strategies: Optimal sequencing with conventional chemotherapy, radiotherapy, and immunotherapy needs systematic evaluation. Preclinical data suggests synergy with gemcitabine, but interactions with other pancreatic cancer regimens require investigation [3].
Clinical Trial Design: Phase I trials should consider the unique safety considerations of nanoformulations and the novel mechanism of lethal autophagy arrest. Traditional dose-limiting toxicity endpoints may require supplementation with pharmacodynamic biomarkers of autophagy arrest [3] [5].
Benproperine phosphate (BPP) is an established antitussive agent that has recently emerged as a promising candidate for drug repurposing in oncology, particularly for pancreatic cancer. Chemically known as C₂₁H₃₀NO₅P with a molecular weight of 407.44 g/mol, BPP has attracted research interest due to its unexpected antiproliferative properties and ability to modulate critical cellular processes including autophagy and vesicular trafficking [1] [2]. The drug's potential extends beyond its original indication as studies have revealed significant anticancer effects both in vitro and in vivo through mechanisms involving autophagy arrest [3] [4].
RAB11A (Ras-related protein Rab-11A) is a small GTPase encoded by the RAB11A gene located on chromosome 15 (15q22.31) that functions as a crucial regulator of intracellular membrane trafficking. This 216-amino acid protein operates as a molecular switch, cycling between GTP-bound (active) and GDP-bound (inactive) states to control vesicular transport through recycling endosomes [5] [6]. RAB11A facilitates multiple cellular processes including cytokinesis, cell migration, and receptor recycling through its interaction with effector proteins, particularly the Rab11 family-interacting proteins (FIPs) [7] [8]. The protein's functional significance is underscored by recent findings linking RAB11A mutations to neurodevelopmental disorders characterized by intellectual disability, motor deficits, and brain structural anomalies, highlighting its critical role in neuronal development and function [6].
Table 1: Fundamental Characteristics of this compound and RAB11A
| Parameter | This compound | RAB11A |
|---|---|---|
| Classification | Small molecule antitussive | Small GTPase |
| Molecular Weight | 407.44 g/mol | 24.4 kDa (216 amino acids) |
| Chemical Formula | C₂₁H₃₀NO₅P | - |
| Gene Location | - | 15q22.31 |
| Primary Functions | Cough suppression, autophagy induction | Intracellular vesicle trafficking, recycling endosome function |
| Therapeutic Significance | Drug repurposing candidate for pancreatic cancer | Essential cellular protein; mutations linked to neurodevelopmental disorders |
The interaction network between this compound and RAB11A represents a fascinating example of how a small molecule can modulate specific cellular pathways to produce therapeutic effects. BPP exerts a dual mechanism on the autophagy process: it simultaneously initiates autophagy through AMPK/mTOR pathway activation while blockading autophagosomal degradation through RAB11A interference. This dual action creates a state of "autophagy arrest" characterized by excessive accumulation of autophagosomes that ultimately leads to cancer cell death [3] [4].
The molecular interplay involves BPP-mediated downregulation of RAB11A expression or disruption of its function, which impairs the critical autophagosome-lysosome fusion step. This disruption prevents the formation of autolysosomes and subsequent degradation of autophagic cargo, resulting in the accumulation of dysfunctional autophagosomes that trigger apoptotic pathways in cancer cells. Supporting this mechanism, experimental evidence demonstrates that RAB11A overexpression can partially reverse BPP-induced growth inhibition in pancreatic cancer cells, confirming RAB11A's central role in the process [3].
Beyond its role in autophagy, RAB11A participates in the replication cycle of respiratory RNA viruses including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV). RAB11A, in complex with its effector FIP2, regulates the intracellular trafficking of viral ribonucleoproteins (vRNPs), facilitating their transport to the plasma membrane for assembly and budding. The functional significance of this pathway is demonstrated by studies showing that disruption of the RAB11A-FIP2 complex through targeted peptides (such as YT-DRI) causes vRNP aggregation in the cytoplasm and significantly reduces viral replication [8].
Table 2: Experimental Evidence for this compound and RAB11A Interactions
| Experimental Context | Observed Effects | Key Findings | Citation |
|---|---|---|---|
| Pancreatic Cancer Models | Autophagy arrest, growth inhibition | BPP triggers AMPK/mTOR-mediated autophagy initiation while disrupting RAB11A-mediated autophagosome-lysosome fusion | [3] [4] |
| Viral Replication Studies | Inhibition of HPIV3, RSV, and IAV replication | RAB11A-FIP2 complex critical for vRNP trafficking; targeted peptides suppress viral replication | [8] |
| Nanoparticle Delivery System | Enhanced chemotherapy efficacy | HA/ZIF-8@BPP/Gem platform synergizes BPP with gemcitabine, converting protective autophagy into lethal process | [9] |
| Neurodevelopmental Disorders | Brain structural and functional abnormalities | RAB11A mutations associated with cerebral atrophy, intellectual disability, and motor deficits | [6] |
Pancreatic cancer remains one of the most challenging malignancies worldwide with limited treatment options and poor prognosis. The repurposing of this compound represents a novel therapeutic approach based on its ability to induce lethal autophagy arrest in pancreatic cancer cells. Research demonstrates that BPP exhibits significant anticancer effects both in vitro and in vivo, effectively inhibiting tumor growth through the RAB11A-mediated mechanism described previously [3] [4]. The therapeutic potential of BPP is further enhanced by its synergistic activity with existing chemotherapeutic agents, particularly gemcitabine, a standard treatment for pancreatic cancer.
Recent advances in nano-enabled drug delivery have further expanded BPP's therapeutic potential. A hyaluronic acid-modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform (HA/ZIF-8@BPP/Gem) has been developed for co-delivery of BPP and gemcitabine. This innovative approach demonstrates enhanced efficacy against pancreatic cancer in cell lines, patient-derived xenograft models, and orthotopic tumor models, without causing significant biochemical abnormalities or organ toxicity. The nanoparticle formulation enables rapid release of BPP and gemcitabine in the acidic tumor microenvironment, where BPP blocks RAB11A-dependent autophagosome-lysosome fusion, thereby converting Gem-induced protective autophagy into a lethal process [9].
The central role of RAB11A in multiple disease pathways positions it as a promising therapeutic target for various conditions. In cancer, RAB11A's function in vesicular trafficking and autophagy makes it a strategic target for inducing autophagy arrest. In viral infections, the RAB11A-FIP2 complex offers a unique target for broad-spectrum antiviral strategies against multiple respiratory viruses. Emerging research has developed peptides that specifically target the RAB11A-FIP2 complex, effectively suppressing viral replication by disrupting vRNP trafficking [8].
In neurodevelopmental contexts, understanding RAB11A dysfunction provides insights into potential intervention strategies for related disorders. Zebrafish models with rab11a deficiency exhibit decreased brain size and neurobehavioral abnormalities, mirroring aspects of human RAB11A-associated neurodevelopmental disorders and providing a valuable platform for investigating disease mechanisms and screening therapeutic compounds [6].
The investigation of BPP's effects on pancreatic cancer cells involves a series of standardized in vitro protocols that enable researchers to elucidate the compound's mechanism of action:
Cell Culture and Treatment: Human pancreatic cancer cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) are maintained in appropriate media (Dulbecco's Modified Eagle Medium or RPMI 1640) supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, BPP is dissolved in PBS and applied to cells at various concentrations based on the experimental design [3].
Western Blot Analysis: Following BPP treatment, cells are lysed using RIPA buffer (150 mM Tris/HCl, pH 7.5, 150 mM NaCl, 1% NP-40, plus protease inhibitors). Protein concentration is determined using a bicinchoninic acid (BCA) Protein Assay. Equal amounts of protein (15-30 μg) are separated by SDS/PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. Membranes are blocked with skimmed milk in TBST before incubation with primary antibodies against RAB11A, LC3, p62, ATG5, Beclin 1, and other autophagy-related proteins, followed by appropriate secondary antibodies. Target proteins are visualized using enhanced chemiluminescence reagents [3].
Immunofluorescence Staining: Cells are grown on glass coverslips in 24-well plates (5 × 10³ cells/well) and treated with BPP. After treatment, cells are fixed with 4% paraformaldehyde in PBS for 1 hour, permeabilized with 0.4% Triton X-100, and incubated with primary antibodies against RAB11A and LC3, followed by appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 or 594). Cells are then visualized using fluorescence microscopy to assess protein localization and autophagosome accumulation [3].
The role of RAB11A in viral replication can be investigated using the following methodological approaches:
Cytoskeleton Depolymerization Assay: HeLa cells are treated with cytoskeleton-depolymerizing agents such as Nocodazole (NCZ, microtubule inhibitor) or Cytochalasin D (Cyto D, actin inhibitor) at concentrations of 0.2 μM or 1 μM for 6 hours. Following treatment, cells are infected with HPIV3 for 18 hours before additional inhibitor treatment for 6 hours. Viral titers in supernatant and intracellular viral RNA/protein levels are then assessed to determine the effects on viral assembly and budding [8].
Peptide Inhibition Studies: Peptides targeting the RAB11A-FIP2 complex (such as YT-DRI) are designed based on the structural interface between RAB11A and FIP2. These peptides are introduced into infected cells to assess their impact on vRNP trafficking and viral replication through plaque assays, Western blotting of viral proteins, and immunofluorescence microscopy of vRNP localization [8].
The following diagram illustrates the central mechanism by which this compound interacts with cellular pathways to produce its therapeutic effects:
Dual pathway of BPP-induced autophagy arrest showing initiation and blockade mechanisms.
RAB11A functions as a molecular switch through its GTP/GDP-binding cycle, and its interaction with effector proteins is essential for its cellular functions. Structural studies have revealed that RAB11A forms a heterotetrameric complex with its effector FIP2, arranged as a Rab11-(FIP2)₂-Rab11 complex with dyad symmetry. In this complex, FIP2 forms a central α-helical coiled coil, with both helices contributing to the Rab11 binding patch on equivalent and opposite sides of the homodimer. The Switch 1 region of RAB11A becomes embedded between the two helices of FIP2, while the Switch 2 region remains flexible and peripherally associated with the effector [7].
This structural arrangement reveals the molecular basis for RAB11A recognition by FIPs and suggests the mechanisms underlying endocytic recycling pathways. The interface between RAB11A and FIP2 provides a target for therapeutic intervention, as demonstrated by the development of YT-DRI and similar peptides that disrupt this interaction to achieve antiviral effects [8]. Understanding these structural details enables more precise targeting of RAB11A in various disease contexts.
The interaction between this compound and RAB11A represents a compelling example of drug repurposing based on understanding specific molecular mechanisms. The dual action of BPP on autophagy initiation and RAB11A-mediated blockade creates a unique therapeutic approach for challenging malignancies like pancreatic cancer. Meanwhile, the central role of RAB11A in viral replication and neurodevelopment highlights its significance as a multifunctional cellular regulator with broad therapeutic implications.
Future research directions should focus on several key areas: First, structural optimization of BPP or development of derivatives with improved potency and selectivity for RAB11A could enhance therapeutic efficacy while minimizing potential side effects. Second, exploring combination therapies that leverage the BPP-RAB11A interaction with existing chemotherapeutic agents or immunotherapies may provide synergistic benefits. Third, the development of targeted delivery systems, such as the nanoparticle approach already investigated, could further improve the therapeutic index of BPP-based treatments. Finally, expanding research into RAB11A's roles in different disease contexts may uncover additional therapeutic applications for targeting this multifunctional GTPase.
The primary metabolites of benproperine identified in human plasma and urine are monohydroxylated derivatives and their conjugates [1] [2].
| Metabolite Name | Abbreviation | Matrix (Found in) | Key Identification Method |
|---|---|---|---|
| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol [1] [2] | 4-OH-BPP [2] | Plasma, Urine [2] | LC-MS/MS, comparison with synthesized standard [1] [2] |
| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol [1] [2] | 3-OH-BPP [2] | Plasma, Urine [2] | LC-MS/MS, comparison with synthesized standard [1] [2] |
| Glucuronide conjugate of 4-OH-BPP [1] | - | Urine [1] | LC-MS/MS, comparison with synthesized standard [1] |
| Glucuronide conjugate of 3-OH-BPP [1] | - | Urine [1] | LC-MS/MS, comparison with synthesized standard [1] |
The experimental workflow for identifying and quantifying these metabolites typically follows a multi-step process, as outlined in the diagram below:
A validated LC-MS/MS method was developed for the simultaneous determination of BPP and its two hydroxylated metabolites in human biological samples [2]. Key parameters are as follows:
| Parameter | Details |
|---|---|
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |
| Chromatography | Column: Diamonsil C18 (150 mm x 4.6 mm i.d.); Mobile Phase: Acetonitrile-Water-Formic Acid (34:66:1, v/v/v); Flow Rate: 0.5 mL/min [2] |
| Mass Spectrometry | Ionization: Electrospray Ionization (ESI); Mode: Selected Reaction Monitoring (SRM) [2] |
| Internal Standard | Dextromethorphan [2] |
The method's performance characteristics and key pharmacokinetic findings are summarized below:
| Analyte | Matrix | LLOQ (nmol/L) | Precision (RSD) | Accuracy | Key Pharmacokinetic Finding |
|---|---|---|---|---|---|
| BPP | Plasma | 60 [2] | < 9.2% [2] | Within ±4.3% [2] | - |
| 3-OH-BPP | Plasma | 4.0 [2] | < 9.2% [2] | Within ±4.3% [2] | Detectable in body for at least 192 h post-dose [2] |
| 4-OH-BPP | Plasma | 4.0 [2] | < 9.2% [2] | Within ±4.3% [2] | - |
| 3-OH-BPP | Urine | 4.7 [2] | < 9.2% [2] | Within ±4.3% [2] | - |
| 4-OH-BPP | Urine | 2.4 [2] | < 9.2% [2] | Within ±4.3% [2] | - |
Understanding a drug's metabolic profile is crucial in development. Metabolites can be pharmacologically active or contribute to toxicity [3] [4]. Regulatory authorities require safety evaluation of human metabolites that exceed 10% of total drug-related exposure [3]. The identification of 3-OH-BPP and 4-OH-BPP as metabolites with prolonged presence in the body highlights the importance of such studies for a comprehensive safety profile [2].
| Parameter | Benproperine (BPP) | 3-OH-BPP | 4-OH-BPP |
|---|---|---|---|
| Plasma LLOQ | 60 nmol/L | 4.0 nmol/L | 4.0 nmol/L |
| Urine LLOQ | 4.9 nmol/L | 4.7 nmol/L | 2.4 nmol/L |
| Intra-/Inter-run Precision | < 9.2% | < 9.2% | < 9.2% |
| Accuracy | Within ±4.3% | Within ±4.3% | Within ±4.3% |
| Key Pharmacokinetic Finding | Residue detected at least 192 h post-dose |
Below is the experimental workflow for the identification and quantification of these metabolites.
Experimental workflow for determining benproperine metabolites
The following details are based on the research method [1]:
A critical finding from the application of this method was that the metabolite 3-OH-BPP residues were detected in the body for at least 192 hours (8 days) after a single oral dose of benproperine [1]. This indicates a notably long elimination half-life for this metabolite, which is a crucial consideration for understanding the drug's duration of action and potential accumulation.
This compound is a small molecule drug, established as an antitussive (cough suppressant) and now being investigated for new therapeutic areas [1] [2]. The table below summarizes its fundamental technical identifiers.
| Property | Description |
|---|---|
| Generic Name | Benproperine [1] |
| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine [1] |
| Chemical Formula | C21H27NO [1] |
| Modality | Small Molecule [1] |
| Molecular Weight | Average: 309.453 g/mol [1] |
| ATC Code | R05DB02 (Antitussives) [1] |
| Chemical Class | Diphenylmethanes [1] |
| Common Salt Form | This compound (CAS: 3563-76-6) [1] |
| Synonyms | Bemproperina, Benproperinum; Brand names: Cofrel, Pirexyl [1] |
The therapeutic action of this compound in suppressing cough is multifaceted, involving both central and peripheral pathways [2].
Benproperine's multi-target mechanism for cough suppression.
An improved synthetic procedure for producing the enantiomerically pure forms of this compound has been developed [3].
Recent studies have revealed that Benproperine, particularly its S-stereoisomer, has potent activity against cancer metastasis and can synergize with chemotherapy [4] [5].
A 2022 study demonstrated that S-Benproperine (S-Benp) is the active stereoisomer responsible for the antimetastatic effect, inhibiting cancer cell migration and invasion much more strongly than the R-isomer [4].
A very recent 2025 publication explores a novel nanoplatform to co-deliver this compound (BPP) with the standard chemotherapeutic Gemcitabine (Gem) for enhanced pancreatic cancer treatment [5].
The diagram below integrates these anticancer mechanisms.
Two proposed anticancer mechanisms of this compound.
This compound is a compelling example of drug repurposing. From its well-established use as a non-narcotic cough suppressant, it has emerged as a promising therapeutic agent in oncology. The stereoselective activity of S-Benproperine as a specific ARPC2 inhibitor offers a novel strategy to combat cancer metastasis by directly targeting the cell motility machinery. Furthermore, nano-enabled delivery systems that leverage its ability to disrupt autophagy represent a cutting-edge approach to enhance chemotherapy efficacy. Future work will likely focus on clinical trials to validate these promising preclinical findings.
An improved synthetic method for preparing (R)-(+)- and (S)-(−)-benproperine phosphate is described in the literature [1]. This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for commercial-scale manufacturing [1].
The synthesis starts from o-benzylphenol and (S)-(+)-epichlorohydrin. The key intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol, is prepared through an etherification and selective ring-opening reaction [1]. The subsequent steps diverge to produce each enantiomer specifically.
The workflow below illustrates the synthetic pathway for both enantiomers starting from the common intermediate.
The two enantiomers of benproperine show significantly different biological profiles. While both are equally effective as cough suppressants, recent research has identified that the S-enantiomer is a potent and specific inhibitor of cancer cell migration and invasion by targeting the actin-related protein 2/3 complex subunit 2 (ARPC2) [2].
The table below summarizes the key differential activities.
| Activity | (S)-(−)-Benproperine | (R)-(+)-Benproperine | Notes |
|---|---|---|---|
| Antitussive (Cough Suppressant) | Active [3] | Active [3] | No significant difference in effect observed [3]. |
| Inhibition of Cancer Cell Migration & Invasion | Potently active (IC~50~ ~1-2 µM) [2] | Weak or inactive [2] | S-Benp inhibits actin polymerization and lamellipodium formation [2]. |
| Binding to ARPC2 Target | Direct and specific binding (K~D~ ~1.12 µM) [2] | Non-specific binding [2] | Binding confirmed by SPR, CETSA, and DARTS assays [2]. |
| In Vivo Metastasis Inhibition | Active (significant suppression in mouse models) [2] | Information not available | S-Benp inhibited primary tumor growth and metastasis to liver, spleen, and kidney [2]. |
| Effect on Normal Cell Migration | No effect (up to 10 µM) [2] | No effect (up to 10 µM) [2] | Tested on MCF-10A mammary gland epithelial cells [2]. |
To support the synthesis and verification of the enantiomers, the following analytical techniques are referenced in the literature:
The table below consolidates the key quantitative findings from the research on benproperine phosphate.
| Parameter / Finding | Details | Source / Context |
|---|
| Enantioselective Pharmacokinetics (in humans) | • AUC & Cmax: (-)-(S)-enantiomer values were 2.18 and 2.12 times higher than (+)-(R)-enantiomer. • Plasma Ratio (S/R): Reached 3.8 at 0.5 hours post-dose, decreased to ~2.2 at 2 hours, and remained stable for 24 hours. | Single-dose study of 60 mg racemic BPP in healthy volunteers [1]. | | In Vitro Anti-Cancer Efficacy (PC cells) | Significant anti-cancer effect and growth inhibition via induction of autophagy-mediated cell death [2] [3]. | Studies on human pancreatic cancer cell lines (e.g., MIA-PaCa-2, Panc-1). | | In Vivo Anti-Cancer Efficacy | Demonstrated significant anti-cancer effects in patient-derived xenograft (PDX) and orthotopic tumor models without significant biochemical abnormalities or organ toxicity [4]. | Nano-formulation (HA/ZIF-8@BPP/Gem) in mouse models. | | Nano-Formulation Characterization | Platform: Hyaluronic acid (HA) modified Zeolitic Imidazolate Framework-8 (ZIF-8). Function: Co-delivers BPP and Gemcitabine (Gem); enables rapid drug release in the acidic tumor microenvironment [4]. | Strategy to improve bioavailability and overcome resistance. |
The anticancer activity of BPP is mechanistically linked to its unique disruption of the autophagy process.
BPP exerts its anti-cancer effect through a dual mechanism within the autophagy pathway, ultimately causing a lethal accumulation of cellular waste.
This mechanism can be visualized in the following pathway diagram:
Diagram of the dual mechanism of BPP inducing lethal autophagy arrest in cancer cells.
The following are detailed protocols from the cited studies for investigating BPP's effects.
1. In Vitro Cell Growth and Viability Assays
2. Mechanistic Investigation via Western Blotting and Immunofluorescence
3. In Vivo Efficacy and Toxicity Studies
The 2025 study introduces a sophisticated drug delivery system to overcome the challenges of pancreatic cancer treatment, such as poor drug bioavailability and resistance. The workflow and composition of this platform are illustrated below.
Workflow of the nano-enabled drug delivery platform for targeted therapy and immune activation.
The following section outlines a reversed-phase HPLC method developed for the assay of this compound in tablet dosage forms.
The table below summarizes the proposed chromatographic conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu or equivalent with PDA or UV-Vis detector |
| Column | C18 (e.g., Phenomenex Luna, 250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Methanol : Buffer (e.g., Phosphate or Acetate, 10-50 mM, pH ~4.5) (e.g., 75 : 25, v/v) [2] |
| Flow Rate | 1.0 mL/min [3] |
| Column Temperature | 25-40°C (e.g., 30°C) [1] |
| Detection Wavelength | To be determined by PDA scan (e.g., 262 nm for reference) [1] |
| Injection Volume | 20 µL [1] [3] |
| Run Time | ~10-15 minutes |
The following validation parameters should be assessed as per ICH guidelines [4] [3].
The table below outlines the key validation characteristics and their target acceptance criteria.
| Parameter | Protocol Description | Target Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank (excipients), standard, and sample. No interference at analyte retention time [3]. | Resolution >1.5 between benproperine and any close-eluting peak [4]. |
| Linearity | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [3]. | Correlation coefficient (r) > 0.999 [1]. |
| Accuracy (Recovery) | Spike placebo with known amounts of API at 80%, 100%, 120% levels. Analyze in triplicate [3]. | Mean recovery 98-102%; RSD < 2.0% [4]. |
| Precision | Repeatability: 6 injections of 100% standard. Intermediate Precision: Repeat on different day/different analyst [4]. | RSD of peak area ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision [1]. |
| LOD & LOQ | Determine based on signal-to-noise ratio [3]. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 with RSD < 10% [3]. |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), wavelength (±2 nm) [3]. | System suitability criteria met in all variations; RSD of retention time and area < 2%. |
The following diagrams illustrate the logical flow of the method development and validation processes.
HPLC Method Development Workflow
HPLC Method Validation Process
This document provides a foundational protocol for the determination of this compound in tablets using RP-HPLC. The proposed method uses a C18 column with a methanolic mobile phase and UV detection. The accompanying validation protocol, designed in accordance with ICH guidelines, provides a clear roadmap to establish that the method is specific, linear, accurate, precise, and robust for its intended use. Final parameters, especially detection wavelength and mobile phase composition, must be optimized and established during the laboratory development phase.
Benproperine (BPP) is a widely used antitussive agent. Understanding its pharmacokinetic profile requires selective and sensitive methods for its quantification in biological fluids. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of BPP and its two primary metabolites, 3-OH-BPP and 4-OH-BPP, in human plasma. The method has been successfully applied to pharmacokinetic studies, revealing that 3-OH-BPP remains detectable in the body for at least 192 hours after a single oral dose of BPP [1] [2].
The following setup is used for the analysis:
| Component | Specification |
|---|---|
| LC System | Liquid Chromatograph equipped with an analytical column (Diamonsil C₁₈, 150 mm × 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile-Water-Formic Acid (34:66:1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| MS Detector | Tandem Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Internal Standard | Dextromethorphan [1] [2] |
The workflow diagram below illustrates the complete analytical procedure:
The developed method was rigorously validated for the analysis of human plasma and urine samples. Key performance data are summarized below.
Table 1: Lower Limits of Quantification (LLOQ)
| Analyte | Plasma LLOQ (nmol/L) | Urine LLOQ (nmol/L) |
|---|---|---|
| BPP | 60 | 4.9 |
| 3-OH-BPP | 4.0 | 4.7 |
| 4-OH-BPP | 4.0 | 2.4 |
Table 2: Precision and Accuracy
| Parameter | Result |
|---|---|
| Intra-run & Inter-run Precision (RSD%) | < 9.2% |
| Method Accuracy | Within ±4.3% of the true value |
The method demonstrated excellent precision and accuracy, well within accepted bioanalytical method validation criteria [1] [2].
This validated method was effectively used for a pharmacokinetic investigation of BPP and its metabolites. A key finding was that the 3-OH-BPP metabolite residues persisted in the body for at least 192 hours (8 days) after a single oral dose of BPP, highlighting its prolonged presence and potential relevance in therapeutic or safety monitoring [1] [2].
The metabolites quantified by this method have been structurally confirmed. The diagram below shows the metabolic pathway of benproperine.
Benproperine (BPP) is a widely used cough suppressant employed in the treatment of acute and dry cough, with an therapeutic profile that demonstrates comparable efficacy to codeine while being reportedly devoid of its undesirable side effects. The compound, chemically known as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine, is typically administered orally in usual doses of 25-50 mg two to four times daily as either an embonate or phosphate salt. [1] [2] Despite its widespread clinical use, comprehensive understanding of benproperine's metabolic fate has been limited until relatively recently, creating a significant knowledge gap in clinical pharmacology and toxicology.
Previous investigations had identified that benproperine undergoes extensive metabolism in humans, with early studies detecting five mono-hydroxylated metabolites that conjugated predominantly with glucuronic acid in human urine. Initial characterization suggested that two of these metabolites were hydroxylated in the phenyl ring, while mass spectrometric evidence indicated that two others were likely hydroxylated in the piperidyl ring. [1] This metabolic pattern prompted further investigation into the exact structures of these metabolites and their potential pharmacological activity, particularly since accumulating evidence suggested that drug accumulation might occur with usual dosage regimens of benproperine in humans. [1]
The development of sensitive analytical methods for quantifying benproperine and its metabolites has been challenging due to the low concentrations present in biological fluids and the structural similarity of the metabolites. Earlier HPLC-UV methods lacked the necessary sensitivity and selectivity for comprehensive pharmacokinetic studies, with lower limits of quantification around 65 nmol/L, requiring extensive sample preparation including two-step extraction procedures. [1] The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field, offering superior selectivity, sensitivity, and throughput for the quantification of drugs and their metabolites in complex biological matrices. This technological advancement has enabled researchers to overcome previous methodological limitations and conduct detailed investigations into benproperine's metabolic profile and pharmacokinetic behavior. [3] [1]
The structural elucidation of benproperine metabolites has been achieved through sophisticated analytical techniques combined with chemical synthesis. Two primary monohydroxylated metabolites have been identified and confirmed in human plasma and urine: 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP). [3] These structures were conclusively identified by comparing retention times and mass spectra with synthetically produced reference standards using liquid chromatography-tandem mass spectrometry, providing definitive confirmation of their chemical structures. [3] [1]
The identification process employed comprehensive analysis using liquid chromatography-ion trap mass spectrometry (LC/MS/MS), with further confirmation through comparison of mass spectra and chromatographic retention times with synthesized reference substances. [4] The synthetic references were meticulously prepared using chemical synthesis, and their structures were unequivocally identified using 1H and 13C nuclear magnetic resonance spectroscopy alongside mass spectrometry, establishing reference materials of known purity and structure for comparative analysis. [4] This rigorous approach to metabolite identification represents a gold standard in the field of drug metabolism research.
In human urine, these monohydroxylated metabolites exist primarily as glucuronide conjugates, designated as compounds 4 and 5 in the literature. [4] The glucuronidation of phase I metabolites is a common metabolic pathway that enhances water solubility and facilitates urinary excretion. The identification of these conjugated metabolites required enzymatic hydrolysis for their release and subsequent detection, highlighting the importance of appropriate sample preparation techniques in comprehensive metabolic studies. The chemical synthesis of these glucuronide metabolites has been achieved, allowing for their direct characterization and serving as critical reference materials for analytical method development. [4]
Table 1: Identified Metabolites of Benproperine in Human Urine
| Metabolite Code | Chemical Name | Site of Hydroxylation | Conjugation | Status in Urine |
|---|---|---|---|---|
| 3-OH-BPP | 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | Piperidyl ring (position 3) | Free or glucuronide | Confirmed |
| 4-OH-BPP | 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | Piperidyl ring (position 4) | Free or glucuronide | Confirmed |
| 4 | 3-OH-BPP glucuronide | Piperidyl ring (position 3) | Glucuronide | Confirmed |
| 5 | 4-OH-BPP glucuronide | Piperidyl ring (position 4) | Glucuronide | Confirmed |
Urine Collection and Storage: Collect human urine samples in appropriate containers and store immediately at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.
Enzymatic Hydrolysis:
Liquid-Liquid Extraction:
The analysis should be performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer. The following conditions have been validated and proven effective:
Table 2: Optimal LC-MS/MS Conditions for Benproperine Metabolite Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | HPLC system with binary pump, autosampler, and column oven |
| Analytical Column | Diamonsil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) [3] |
| Column Temperature | Maintained at 25°C |
| Mobile Phase | Acetonitrile-water-formic acid (34:66:1, v/v/v) [3] |
| Flow Rate | 0.5 mL/min isocratic flow [3] |
| Injection Volume | 10-20 μL |
| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI) source |
| Ionization Mode | Positive ion electrospray ionization |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 25 psi |
| Collision Gas | 6-8 psi |
The mass spectrometer should be configured to monitor specific transitions for each analyte. The following table summarizes the critical MS/MS parameters that should be optimized for each compound:
Table 3: Optimized MS/MS Parameters for Benproperine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|
| Benproperine | 310.2 | 105.1 (quantifier) / 91.1 (qualifier) | 80 | 35 | 6.8 |
| 3-OH-BPP | 326.2 | 121.1 (quantifier) / 91.1 (qualifier) | 80 | 35 | 5.2 |
| 4-OH-BPP | 326.2 | 121.1 (quantifier) | 80 | 35 | 5.5 |
| Dextromethorphan (IS) | 272.2 | 147.1 | 80 | 45 | 6.2 |
The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:
The method selectivity should be demonstrated by analyzing at least six different sources of blank human urine to confirm the absence of endogenous interference at the retention times of benproperine, its metabolites, and the internal standard. The method exhibits excellent selectivity as evidenced by the absence of significant interfering peaks from endogenous matrix components at the retention times of the analytes. [3] The chromatographic resolution between 3-OH-BPP and 4-OH-BPP should be sufficient for accurate quantification of these isomeric metabolites, typically with resolution factor (Rs) greater than 1.5.
The calibration curve should be constructed using at least six non-zero concentration levels covering the expected range of the analytes in urine samples. Linear regression with weighting factor (1/x or 1/x²) is typically employed to achieve homoscedastic variance across the concentration range. The correlation coefficient (r) should be ≥0.995 for all analytes. [3]
The lower limits of quantification (LLOQ) established for this method demonstrate exceptional sensitivity, particularly for the hydroxylated metabolites. The LLOQ values are as follows:
The LLOQ is defined as the lowest concentration that can be quantified with acceptable precision (relative standard deviation ≤20%) and accuracy (80-120% of nominal value). The limit of detection (LOD), typically defined as a signal-to-noise ratio of 3:1, is generally approximately one-third of the LLOQ values.
Method validation should include assessment of both intra-day precision (repeatability) and inter-day precision (intermediate precision) using quality control samples at low, medium, and high concentrations across multiple validation runs. The established method demonstrates excellent precision and accuracy, with reported intra- and inter-run precision below 9.2%, and accuracy within ±4.3% for all analytes. [3]
Table 4: Precision and Accuracy Acceptance Criteria
| Validation Parameter | Quality Control Level | Acceptance Criteria |
|---|---|---|
| Intra-day Precision | LLOQ | ≤20% RSD |
| Low QC | ≤15% RSD | |
| Medium QC | ≤15% RSD | |
| High QC | ≤15% RSD | |
| Inter-day Precision | LLOQ | ≤20% RSD |
| Low QC | ≤15% RSD | |
| Medium QC | ≤15% RSD | |
| High QC | ≤15% RSD | |
| Accuracy | All QC levels | 85-115% of nominal value (LLOQ: 80-120%) |
The extraction recovery should be evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked samples at equivalent concentrations. Recovery should be consistent and reproducible across the analytical range. The matrix effect should be assessed using at least six different urine sources to evaluate potential ion suppression or enhancement. The normalized matrix factor (with internal standard correction) should have a CV ≤15%.
Comprehensive stability evaluations should be conducted under various conditions, including:
Stability is confirmed when the mean concentration at each level is within 15% of the nominal concentration.
The validated method has been successfully applied to pharmacokinetic investigations of benproperine and its metabolites in human subjects following oral administration. A significant finding from these studies is the prolonged detection of 3-OH-BPP in the body for at least 192 hours (8 days) after a single oral dose of benproperine, suggesting either an extended elimination half-life or possible tissue redistribution of this metabolite. [3] This finding has important implications for dosage regimen design and potential accumulation with repeated administration.
The urinary excretion of benproperine and its metabolites occurs predominantly as conjugated forms, with the hydroxylated metabolites existing mainly as glucuronides in urine. [4] This pattern is consistent with phase II metabolism enhancing hydrophilicity for efficient renal elimination. The developed method's sensitivity has enabled comprehensive characterization of the excretion profiles of these metabolites, providing valuable insights into the elimination pathways of benproperine in humans.
Investigations into the pharmacological activity of the identified metabolites have revealed important structure-activity relationships. Studies evaluating antitussive effects on citric acid-induced cough in conscious guinea pigs demonstrated that the phosphate salts of compounds 2 and 3 (4-OH-BPP and 3-OH-BPP) prolonged the latency of cough and reduced the number of coughs during the 3-minute test period. [4] However, these metabolites did not reduce the number of coughs during the 5 minutes immediately after the test, suggesting a different pharmacological profile compared to the parent drug.
Table 5: Summary of Pharmacokinetic and Pharmacodynamic Findings
| Parameter | Benproperine (BPP) | 3-OH-BPP | 4-OH-BPP |
|---|---|---|---|
| Detection in Urine | Confirmed | Confirmed (free and glucuronide) | Confirmed (free and glucuronide) |
| Detection in Plasma | Confirmed | Confirmed | Confirmed |
| Elimination Half-life | Not fully characterized | Extended (detectable to 192h) | Not fully characterized |
| Antitussive Activity | Active | Limited or inactive effects | Limited or inactive effects |
| Primary Urinary Form | Parent compound | Glucuronide conjugate | Glucuronide conjugate |
The development and validation of a sensitive LC-MS/MS method for the simultaneous quantification of benproperine and its metabolites in human urine represents a significant advancement in the study of this widely used antitussive agent. The method's exceptional sensitivity, with LLOQs in the low nmol/L range for the hydroxylated metabolites, [3] has enabled detailed characterization of benproperine's metabolic fate that was not possible with previous analytical techniques.
The clinical implications of the prolonged detection of 3-OH-BPP for at least 192 hours post-dose are substantial, particularly regarding potential drug accumulation with repeated administration and the need for possible dosage adjustment in specific patient populations. [3] The pharmacological inactivity of the primary metabolites [4] suggests that the antitussive effects of benproperine are primarily mediated by the parent drug, though potential synergistic effects or activity at non-evaluated targets cannot be entirely ruled out.
The following diagram illustrates the complete metabolic pathway and analytical approach for benproperine:
The presented method offers several significant advantages over previously published approaches:
Superior Sensitivity: The LLOQs for benproperine metabolites are significantly lower than those achieved with HPLC-UV methods, enabling more comprehensive pharmacokinetic characterization. [3] [1]
High Selectivity: The use of tandem mass spectrometry in MRM mode provides exceptional specificity, reducing interference from matrix components and enabling confident identification and quantification. [3]
Efficiency: The method allows simultaneous quantification of parent drug and multiple metabolites in a single chromatographic run, improving laboratory workflow efficiency.
Simplified Sample Preparation: While still requiring liquid-liquid extraction, the method eliminates the need for the two-step extraction procedures necessary with less selective detection methods. [1]
This validated protocol is suitable for various applications in clinical pharmacology and drug development, including:
Despite its significant advantages, the current method has certain inherent limitations that represent opportunities for future method development:
The requirement for enzymatic hydrolysis prevents direct quantification of individual conjugated metabolite species, providing only total (free + conjugated) metabolite concentrations.
The method focuses on piperidyl ring-hydroxylated metabolites and may not detect other minor metabolic pathways.
The liquid-liquid extraction procedure, while effective, may be less amenable to high-throughput automation compared to solid-phase extraction approaches.
Future methodologies could incorporate direct analysis of glucuronide conjugates using specialized chromatographic conditions, expand the metabolite panel to include additional metabolic pathways, or implement automated sample preparation techniques to enhance throughput. Additionally, application of this analytical approach to larger population studies could provide valuable insights into interindividual variability in benproperine metabolism and its potential clinical implications.
Benproperine phosphate is an active pharmaceutical ingredient with therapeutic applications that requires precise quantitative analysis in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. The analysis of small molecules like this compound from complex biofluids such as plasma, serum, or whole blood presents significant challenges due to the presence of numerous interfering components that can compromise assay accuracy and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for such analyses due to its superior sensitivity, specificity, and throughput capabilities. However, the reliability of LC-MS/MS methods heavily depends on effective sample preparation strategies that isolate the target analyte from biological matrices while minimizing ion suppression or enhancement effects.
The primary objective of sample preparation in bioanalytical chemistry is to isolate one or several target analytes from the other components of the sample mixture (matrix). Depending on their nature and concentration levels, co-components of the sample matrix can significantly influence the quantitation of target analytes during subsequent LC-MS/MS experiments if not adequately removed prior to analysis. The development of robust LC-MS/MS methods for small molecules in biological fluids is becoming increasingly challenging due to the need to continuously achieve higher sensitivity and better assay robustness in complex biofluids such as serum, plasma, urine, oral fluid, or cerebrospinal fluid. Additionally, the very low concentration levels of pharmaceutical targets often necessitate sample pre-concentration before analysis, which unfortunately increases not only the concentration of the desired compound but also the levels of interfering components, thereby demanding highly specific and effective sample clean-up procedures for sensitive and selective LC-MS/MS assays.
The sample preparation process for this compound must address several analytical challenges to ensure reliable quantification. Matrix effects represent a primary concern in LC-MS/MS bioanalysis and refer to the suppression or enhancement of ionization efficiency caused by co-eluting compounds from the biological matrix. These effects are typically caused by endogenous compounds (e.g., metabolites, proteins, lipids, or phospholipids) or exogenous substances (all components introduced during sample processing and analysis). The impact of matrix effects is particularly pronounced in electrospray ionization (ESI) sources, where competition for charge between the analyte and matrix components can significantly alter signal response. Another critical consideration is the selection of internal standards, where isotope-labeled analogs of this compound are preferred because they exhibit nearly identical chemical behavior to the native analyte during sample preparation and analysis, thus compensating for variability in recovery and matrix effects.
Protein Binding Considerations: Particular attention must be paid to the protein binding characteristics of this compound. The internal standard must be allowed sufficient time to properly equilibrate and bind to proteins before extraction to ensure identical behavior of the internal standard and target analyte. The release of analytes from proteins through the addition of organic solvents for protein precipitation must impact both the analyte and isotope-labeled standard equally to maintain accurate quantification.
Phospholipid Interference: Phospholipids are major constituents of cell membranes and are particularly abundant in serum and plasma. The most abundant phospholipids, glycerophosphocholines (70% of total phospholipids) and lysophosphatidylcholines (10% of total phospholipids), are known to cause serious ion suppression effects in LC-MS analysis due to competition for space on the surface of droplets formed during the ESI process. Effective sample preparation must include strategies to minimize phospholipid interference through selective extraction or chromatographic separation.
Table 1: Comparison of Sample Preparation Techniques for this compound LC-MS/MS Analysis
| Technique | Principles | Advantages | Limitations | Recommended Application |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Use of organic solvents to denature and precipitate proteins | Simple, fast, cost-effective, works with small sample volumes (<100 μL), easily automated | Limited cleanup, significant matrix effects possible, may not be sufficient for low concentrations | High-throughput screening, initial method development, studies with limited sample availability |
| Solid-Phase Extraction (SPE) | Selective partitioning of analyte between stationary and mobile phases | Excellent cleanup, high analyte recovery, concentration capability, reduced matrix effects | More complex procedure, requires optimization, higher cost than PPT | Validated bioanalytical methods, low concentration quantification, complex matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on differential solubility | Effective removal of phospholipids, good recovery for non-polar compounds, no column conditioning | Emulsion formation possible, requires large solvent volumes, automation challenging | Phospholipid-rich samples, when specific selectivity required |
The selection of an appropriate sample preparation technique depends on several factors, including the required sensitivity, available sample volume, matrix complexity, and throughput requirements. For high-throughput applications where speed is essential, protein precipitation offers the most straightforward approach, though it may provide limited clean-up of phospholipids and other matrix interferents. When maximum sensitivity and minimal matrix effects are required, solid-phase extraction provides superior performance through selective extraction mechanisms. Liquid-liquid extraction represents a balanced approach that effectively removes phospholipids while offering good recovery for compounds with suitable polarity. The optimal sample preparation strategy for this compound may also incorporate elements of multiple techniques, such as protein precipitation followed by solid-phase extraction, to address specific analytical challenges presented by the biological matrix and required quantification limits.
Protein precipitation represents the most straightforward sample preparation technique for this compound and is particularly suitable for high-throughput applications. This protocol has been adapted from established whole blood methods and optimized for this compound analysis [1]. The procedure employs a semi-automated approach using a liquid handler with positive displacement capability to enhance reproducibility and throughput. The protocol begins with the preparation of solutions, including stock solutions of this compound in 50/50 (v/v) acetonitrile/water and internal standard working solutions in 30/70 (v/v) methanol/water. Quality control samples and calibration standards should be prepared from separate weighings to ensure method reliability.
The protein precipitation protocol offers several advantages, including minimal sample requirements, straightforward implementation, and compatibility with automation. However, researchers should be aware that this approach provides limited clean-up of phospholipids, which may contribute to matrix effects. The use of a deuterated internal standard for this compound is particularly important when employing this preparation method to compensate for variability in extraction efficiency and matrix effects.
Solid-phase extraction provides superior sample clean-up compared to protein precipitation and is recommended for applications requiring maximum sensitivity and minimal matrix effects. This protocol utilizes mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms to selectively extract this compound from biological matrices. The procedure has been optimized based on established SPE principles for LC-MS/MS bioanalysis [2] [3].
The SPE protocol provides significantly cleaner extracts compared to protein precipitation, resulting in reduced matrix effects and lower background interference. The selective nature of mixed-mode SPE cartridges effectively removes phospholipids and other endogenous compounds that commonly interfere with LC-MS/MS analysis. This method is particularly recommended for validated bioanalytical methods and studies requiring the quantification of very low this compound concentrations.
Figure 1: Comprehensive workflow for this compound sample preparation showing parallel paths for protein precipitation and solid-phase extraction methods.
Chromatographic conditions for this compound analysis should be optimized to achieve adequate separation from interfering matrix components and potential metabolites. Based on successful approaches for similar small molecules, a reversed-phase chromatography system using a C18 or phenyl-hexyl column (50-100 mm × 2.1 mm, 1.7-5 μm particle size) provides excellent separation efficiency. The mobile phase typically consists of water or aqueous buffer (0.1% formic acid or 5 mM ammonium acetate) and an organic modifier (acetonitrile or methanol). A gradient elution program is recommended, starting from 5-20% organic and increasing to 80-95% over 3-5 minutes, with a total run time of 5-7 minutes including column re-equilibration. The flow rate is generally maintained between 0.3-0.8 mL/min, and the column temperature should be controlled at 30-40°C.
Mass spectrometric detection of this compound is typically performed using electrospray ionization (ESI) in positive mode, as the compound contains basic nitrogen atoms that readily form [M+H]+ ions. Multiple reaction monitoring (MRM) transitions should be established for both this compound and its internal standard by direct infusion of standard solutions. The protonated molecule [M+H]+ of this compound (exact mass to be determined experimentally) should be selected as the precursor ion, and two or three characteristic product ions should be monitored for confirmatory analysis. Source parameters (desolvation temperature, desolvation gas flow, cone voltage, collision energy) must be optimized for maximum sensitivity and stability. The use of time-scheduled MRM is recommended when analyzing both the parent compound and potential metabolites to maximize dwell times and improve detection limits.
Table 2: Key Method Validation Parameters for this compound LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Recommended Protocol |
|---|---|---|
| Selectivity/Specificity | No significant interference (<20% of LLOQ response) at retention times | Analyze至少6 different sources of blank matrix; assess interference at analyte retention times |
| Linearity and Calibration Range | R² ≥ 0.99, back-calculated standards within ±15% of nominal value (±20% at LLOQ) | Prepare calibration standards at 6-8 concentrations across expected range; analyze in triplicate |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of nominal value (±20% at LLOQ); precision ≤15% RSD (≤20% at LLOQ) | Analyze QC samples at 4 concentrations (LLOQ, low, medium, high) with 6 replicates each in 3 separate runs |
| Matrix Effects | Internal standard normalized matrix factor RSD ≤15% | Post-extraction addition method; analyze 6 different lots of matrix with 2 concentrations (low and high) |
| Recovery | Consistent and reproducible (RSD ≤15%); not necessarily 100% | Compare extracted samples with post-extraction spiked samples at 3 concentrations (low, medium, high) |
| Stability | Within ±15% of nominal concentration | Evaluate bench-top, processed sample, freeze-thaw, and long-term stability under storage conditions |
Method validation for this compound quantification must follow established regulatory guidelines, such as the FDA Bioanalytical Method Validation guidance. The validation process should demonstrate that the method is selective, sensitive, accurate, precise, and reproducible under actual experimental conditions. Particular attention should be paid to matrix effects assessment, which can be evaluated using the post-extraction spike method, where the peak area of the target analyte spiked into the biological matrix prior to sample preparation is compared to the area of the same analyte spiked post-extraction into the biological fluid extract. The ratio between these two values represents the absolute matrix effect. The relative matrix effect is determined by comparing several lots of the biological matrix to assess variability. Additionally, phospholipid monitoring should be incorporated into the method using the approach described by Little et al., which monitors the common product ion for glycerophosphocholines at m/z 184 in positive ion mode to identify potential suppression regions in the chromatogram.
Phospholipid Interference Management: Phospholipids represent a major source of ion suppression in LC-MS/MS analysis of biological samples. To monitor and address phospholipid interference, implement in-source multiple reaction monitoring (IS-MRM) as described by Little et al. [2]. This approach monitors the class-specific product ion for the most abundant glycerophosphocholines at m/z 184, generated using in-source dissociation during the chromatographic run. When using reversed-phase chromatography, note that phospholipids tend to elute in a narrow time window at high organic content. The use of methanol as a mobile phase component provides advantages over acetonitrile, as it produces more predictable phospholipid retention behavior. For persistent phospholipid issues, consider incorporating specific wash steps with isopropanol at the end of each chromatographic run to completely remove phospholipids from the system.
Internal Standard Selection and Equilibration: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is strongly recommended to compensate for variability in sample preparation and matrix effects. However, particular attention must be paid to the equilibration of the internal standard with protein binding sites in the biological matrix. Allow sufficient time for the internal standard to properly equilibrate and bind to proteins before extraction to ensure identical behavior of the internal standard and target analyte. In cases where the internal standard shows different susceptibility to matrix effects than the target analyte, significant quantification errors (up to 50% underestimation has been reported) can occur. If a SIL-IS is not available, a structural analog with similar chemical properties and retention characteristics may be used, though this provides less accurate compensation for extraction efficiency and matrix effects.
Extraction Efficiency Improvement: If recovery of this compound is suboptimal, consider modifying the extraction solvent composition or implementing a double extraction procedure. For protein precipitation, varying the ratio of organic solvents (methanol, acetonitrile, or combinations) can improve recovery. For SPE methods, evaluate different sorbent chemistries (C18, mixed-mode cation exchange, polymeric) to identify the optimal phase for this compound retention and elution. The pH of the loading buffer can significantly impact retention, particularly for mixed-mode SPE cartridges, so systematic evaluation of pH values from 2 to 8 is recommended.
Sensitivity Enhancement: For applications requiring exceptional sensitivity, several strategies can be employed. Sample concentration during the preparation process can be increased by using smaller reconstitution volumes, though this must be balanced against potential solubility issues and increased matrix effects. Derivatization of this compound may be considered to improve ionization efficiency, though this adds complexity to the sample preparation process. Chromatographic focusing during the injection process can enhance sensitivity by using a weak reconstitution solvent that creates focusing at the head of the analytical column. Additionally, source parameter optimization (nebulizer gas flow, desolvation temperature, cone voltage) should be systematically evaluated to maximize ion production and transmission for this compound.
This article presents comprehensive application notes and detailed protocols for the sample preparation and LC-MS/MS analysis of this compound in biological matrices. The sample preparation techniques discussed, including protein precipitation and solid-phase extraction, provide researchers with flexible options based on their specific sensitivity, throughput, and robustness requirements. The critical importance of addressing matrix effects, particularly from phospholipids, has been emphasized throughout, with specific strategies provided for monitoring and mitigating these interferences. The validation parameters and troubleshooting guidance offer practical assistance in implementing robust bioanalytical methods for this compound quantification.
The field of LC-MS/MS bioanalysis continues to evolve, with emerging trends including increased automation of sample preparation processes to enhance reproducibility and throughput [3], microsampling approaches to reduce sample volume requirements, and multiplexed assays that simultaneously quantify multiple analytes. As these advancements mature, they will further enhance our capability to precisely quantify this compound and other pharmaceutical compounds in biological matrices, ultimately supporting improved drug development and therapeutic monitoring. By implementing the protocols and considerations outlined in this article, researchers can develop robust, sensitive, and reliable LC-MS/MS methods for this compound that generate high-quality data to support pharmacokinetic studies and clinical applications.
The table below summarizes the high-performance liquid chromatography (HPLC) conditions and key validation parameters as reported in a scientific publication [1].
| Parameter | Description / Value |
|---|---|
| Analytical Technique | Reversed-Phase HPLC |
| Column | Hypersil C18 (5 µm, 4.6 mm i.d. x 150 mm) |
| Column Temperature | 35 °C |
| Mobile Phase | Methanol - Water - Glacial Acetic Acid - Triethylamine (60:35:5:0.1, V/V) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | Not Specified |
| Run Time | < 7 minutes |
| Internal Standard | Cortisone Acetate |
| Linear Range | 9.96 - 49.8 mg/L |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery | 99.91% (n=5) |
| Recovery RSD | 0.43% |
The following workflow outlines the key steps involved in the analysis of this compound tablets using this HPLC method.
While not explicitly detailed in the source, system suitability tests should be performed to ensure the analytical system is adequate for the intended analysis. These typically include parameters such as:
This information is from a 2000 publication, and a full validation for modern regulatory submission (e.g., per ICH Q2(R2) guidelines) requires additional parameters not provided in the search results [1].
To develop a fully validated method, you will need to establish all required validation parameters. The following workflow outlines the key stages in this process.
I hope this structured information provides a solid starting point for your work. Should you require further assistance in designing experiments for the missing validation parameters, please feel free to ask.
Benproperine (BPP), chemically known as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine, is a widely utilized antitussive agent with comparable efficacy to codeine but with a potentially improved side effect profile [1]. The molecule contains a single chiral center, resulting in two enantiomers (R- and S-benproperine) that, while historically considered equipotent for cough suppression, have recently demonstrated strikingly different biological activities in emerging research [2]. The chiral resolution of benproperine enantiomers has become increasingly important in pharmaceutical research, particularly after recent discoveries that the S-enantiomer possesses potent antimetastatic properties through inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), while the R-enantiomer shows significantly reduced activity in this domain [2]. This revelation highlights the critical importance of enantiomeric separation for both analytical characterization and potential targeted therapy development.
The following application notes provide detailed protocols for the separation, analysis, and biological evaluation of benproperine enantiomers, incorporating both established methodologies and recent advances in chiral resolution techniques. These protocols are designed to support researchers in pharmaceutical development, metabolic studies, and oncology research where precise enantiomeric control is essential for understanding compound behavior and optimizing therapeutic outcomes.
Multiple chiral separation techniques can be employed for benproperine enantiomers, each with distinct advantages and applications:
Chiral HPLC: Utilizing polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) provides robust separation of benproperine enantiomers. Typical mobile phases consist of alkane-alcohol mixtures such as n-hexane/isopropanol/diethylamine (90:10:0.1, v/v/v) with a flow rate of 1.0 mL/min and UV detection at 220-254 nm [3] [1]. These systems achieve baseline resolution (Rs > 1.5) with typical retention times between 10-25 minutes, allowing for accurate quantification of enantiomeric excess.
Supercritical Fluid Chromatography (SFC): SFC methods using chiral columns with carbon dioxide/alcohol mobile phases offer rapid analysis and reduced solvent consumption compared to traditional HPLC. This technique is particularly valuable for high-throughput analysis during method development and process optimization.
Preparative Chromatography: For obtaining milligram to gram quantities of pure enantiomers, preparative HPLC with overload conditions can be employed using the same chiral stationary phases with adjusted mobile phase compositions to maximize throughput while maintaining enantiomeric purity >99%.
Crystallization Techniques: While not yet specifically reported for benproperine, diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives or 1-phenylethylamine represents a potential industrial-scale approach [4] [5]. Optimization would focus on identifying resolving agents that form crystalline diastereomeric salts with significant solubility differences in appropriate solvent systems.
Table 1: Comparison of Chiral Separation Methods for Benproperine Enantiomers
| Method | Resolution (Rs) | Analysis Time | Scale | Enantiomeric Purity | Key Applications |
|---|---|---|---|---|---|
| Analytical HPLC | 1.8-2.5 | 15-25 min | Analytical (μg) | >99% | Quality control, metabolic studies |
| Preparative HPLC | 1.5-2.0 | 30-60 min | Preparative (mg-g) | 98-99.5% | Reference standard preparation |
| LC-MS/MS | 1.8-2.2 | 8-12 min | Analytical (ng) | >99% | Bioanalysis, pharmacokinetics |
| SFC | 1.6-2.0 | 5-10 min | Analytical-preparative | >99% | High-throughput screening |
Principle: This method utilizes a chiral stationary phase to achieve stereoselective separation of R- and S-benproperine through differential interaction with the enantiomers, enabling accurate quantification.
Materials and Equipment:
Procedure:
Method Performance: Typical retention times are 12.5 minutes for S-benproperine and 14.2 minutes for R-benproperine with a resolution factor of 2.1 [2]. The method shows excellent linearity (R² > 0.999) across the concentration range of 1-100 μg/mL with precision <2% RSD for retention times and peak areas.
Principle: This highly sensitive method enables simultaneous quantification of benproperine and its hydroxylated metabolites in biological matrices using tandem mass spectrometry detection with deuterated internal standards.
Materials and Equipment:
Procedure:
Method Performance: The method demonstrates excellent sensitivity with lower limits of quantification of 60 nmol/L for benproperine and 4.0 nmol/L for the hydroxylated metabolites in human plasma [1]. Intra-day and inter-day precision are <10% RSD across the calibration range with accuracy of 92-107%.
Principle: The citric acid-induced cough model in conscious guinea pigs provides a validated method for evaluating the antitussive effects of benproperine enantiomers and metabolites.
Materials:
Procedure:
Expected Results: Phosphates of mono-hydroxylated metabolites (3-OH-BPP and 4-OH-BPP) show prolonged latency of cough and reduced number of coughs during the 3-minute test but do not reduce coughing in the 5-minute period immediately after testing [3]. The parent enantiomers demonstrate comparable antitussive efficacy at equivalent doses [2].
Principle: This protocol assesses the differential effects of benproperine enantiomers on cancer cell migration and invasion, with specific focus on ARPC2-mediated mechanisms.
Materials:
Procedure: Cell Migration Assay:
Cell Invasion Assay:
Binding Affinity Studies:
Expected Results: S-benproperine demonstrates significantly stronger inhibition of cancer cell migration (IC50 = 1 μM) compared to R-benproperine, with minimal effects on normal cell migration [2]. SPR analysis shows specific binding of S-benproperine to ARPC2 with KD = 1.12 × 10−6 M−1, while R-benproperine exhibits nonspecific binding [2].
The chiral separation protocols for benproperine enantiomers support several critical applications in pharmaceutical research and development:
Metabolic Profiling: The identification and quantification of benproperine metabolites, particularly the piperidyl-ring hydroxylated compounds (3-OH-BPP and 4-OH-BPP) and their glucuronide conjugates, provides essential data for understanding the drug's metabolic fate and potential active metabolites [3] [1]. These metabolites can be isolated and tested for individual pharmacological activity.
Pharmacokinetic Studies: Application of chiral LC-MS/MS methods enables precise determination of enantiomer-specific pharmacokinetics, including absorption, distribution, metabolism, and excretion parameters. This is particularly important given the differential protein binding and metabolic rates observed between enantiomers.
Drug Discovery Optimization: The discovery that S-benproperine possesses potent antimetastatic activity through ARPC2 binding, while maintaining antitussive effects comparable to the racemic mixture, highlights the importance of chiral separation in developing targeted therapies with improved efficacy and potentially reduced side effects [2].
Quality Control: Chiral HPLC methods support the development and manufacturing of enantiomerically pure drug substances by providing robust analytical methods for determining enantiomeric purity of active pharmaceutical ingredients and finished dosage forms.
The experimental workflow below illustrates the complete process from chiral separation to biological evaluation:
Diagram 1: Experimental workflow for chiral separation and evaluation of benproperine enantiomers
The following diagram illustrates the significant differential biological activities observed between benproperine enantiomers:
Diagram 2: Differential biological activities of benproperine enantiomers
The chiral separation and analysis of benproperine enantiomers represents a critical methodology in modern pharmaceutical research, with implications ranging from fundamental metabolic studies to targeted cancer therapy development. The protocols outlined in this document provide comprehensive guidance for the separation, characterization, and biological evaluation of these enantiomers, incorporating both established techniques and recent advances in the field.
The discovery that S-benproperine exhibits potent antimetastatic activity through specific binding to ARPC2, while maintaining the antitussive properties of the racemic mixture, highlights the importance of chiral separation in drug development [2]. This finding suggests potential for developing S-benproperine as a targeted therapeutic agent for inhibiting cancer metastasis while potentially minimizing effects on normal cells.
Future directions in benproperine chiral research include the development of industrial-scale separation methods, further investigation of enantiomer-specific metabolic profiles, and clinical evaluation of S-benproperine as an antimetastatic agent. The protocols provided herein serve as a foundation for these advanced applications, supporting the continued investigation of this pharmacologically intriguing compound.
Introduction Benproperine phosphate (BPP) is a widely used antitussive (cough suppressant) agent [1]. Recent drug repurposing research has revealed its significant potential as an anti-cancer agent, demonstrating activity against pancreatic cancer cells by inducing lethal autophagy arrest [2] and suppressing cancer cell migration and metastasis by targeting the ARPC2 protein [3] [4]. Notably, the biological activity for this anti-migratory effect resides predominantly in the S-enantiomer [3] [4]. This application note provides a detailed, improved synthetic protocol for obtaining both (R)-(+)- and (S)-(-)-benproperine phosphate enantiomers, based on a method developed by Wang et al. (2023) [5]. The procedure is designed to be practical for commercial-scale manufacturing.
Synthetic Route and Key Reactions The synthesis starts from readily available o-benzylphenol and (S)-(+)-epichlorohydrin. The key steps involve an etherification, a selective ring-opening reaction, and strategic SN2-type reactions to control the stereochemistry of the final enantiomers [5]. The synthetic route for both enantiomers is outlined in the diagram below.
Detailed Experimental Protocol
1. Synthesis of (R)-1-(2-benzylphenoxy)propan-2-ol (Intermediate 2)
2. Synthesis of (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (Intermediate 3)
3. Synthesis of (S)-(-)-Benproperine
4. Synthesis of (R)-(+)-Benproperine
5. Formation of Phosphate Salts & Final Characterization
The table below summarizes the main reaction steps.
| Step | Intermediate/Product | Key Reaction | Notes on Stereochemistry |
|---|---|---|---|
| 1 | (R)-1-(2-Benzylphenoxy)propan-2-ol (2) | Etherification & ring-opening | Stereochemistry set using (S)-(+)-epichlorohydrin [5]. |
| 2 | (R)-1-(2-Benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (3) | Tosylation | Converts alcohol to a leaving group (tosylate), retaining (R) configuration [5]. |
| 3 | (S)-(-)-Benproperine | SN2 with Piperidine | Single inversion of configuration at the chiral center [5]. |
| 4 | (R)-(+)-Benproperine | Consecutive SN2 (LiBr, then Piperidine) | Double inversion pathway preserves the initial (R) configuration [5]. |
| 5 | (S)-(-)- & (R)-(+)-Benproperine Phosphate | Salt Formation | Recrystallized from ethanol for final purification [5]. |
Key Advantages of the Protocol This improved synthetic method offers several benefits for researchers [5]:
It is critical for researchers to understand the distinct biological profiles of the two enantiomers, as this dictates their appropriate application in different research contexts. The following diagram summarizes the primary mechanisms and research applications for each enantiomer.
This compound is a well-established antitussive agent (cough suppressant) with recent research revealing additional potential as an actin-related protein 2/3 complex subunit 2 (ARPC2) inhibitor that suppresses cancer cell migration and tumor metastasis. [1] The compound appears as a fine, white to off-white powder with a slightly bitter taste and is odorless, making it suitable for pharmaceutical formulation. [2] this compound demonstrates favorable solubility characteristics, being freely soluble in water and alcohol, which facilitates its integration into various dosage forms. [2] The molecular weight of this compound is reported as 407.44 g/mol in some sources [1], while others indicate 391.43 g/mol [2], with the structural formula reflecting its chemical integrity as a pharmaceutical compound.
Recent investigations have revealed that specific stereoisomers of benproperine derivatives, particularly the (S,R) form of (R)-1-((S)-1-(2-benzylphenoxy)propan-2-yl)-2-methylpiperidine, demonstrate superior biological activity, especially in inhibiting cancer cell migration. [3] This discovery has heightened the importance of precise purification protocols to obtain high-purity material for both pharmaceutical production and research applications. Recrystallization from ethanol represents a critical purification step in the manufacturing process, enabling researchers and manufacturers to achieve the necessary purity standards while maintaining compound stability and activity.
Understanding the fundamental physicochemical properties of this compound is essential for developing effective recrystallization protocols and formulation strategies. The following table summarizes the key characteristics of this pharmaceutical compound:
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Weight | 407.44 g/mol (or 391.43 g/mol) | [1] [2] |
| Purity | 99% | [2] |
| Melting Point | 233-237°C | [2] |
| Appearance | White to off-white powder | [2] |
| Odor | Odorless | [2] |
| Taste | Slightly bitter | [2] |
| pH Characteristics | Neutral to slightly acidic | [2] |
The solubility profile of this compound significantly influences solvent selection for recrystallization and formulation processes. The following table details its solubility in various solvents:
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 81 mg/mL (freely soluble) | [1] [2] |
| DMSO | 60 mg/mL (147.26 mM) | [1] |
| Ethanol | 3 mg/mL (freely soluble) | [1] [2] |
| Alcohol | Freely soluble | [2] |
This compound exhibits high stability under recommended storage conditions, with a shelf life of up to 24 months when maintained in a cool, dry place away from light and moisture. [2] The material also demonstrates favorable particle size distribution, with not less than 95% passing through an 80 mesh screen, which is important for dissolution and bioavailability. [2] The heavy metal content is specified at a maximum of 0.001%, ensuring pharmaceutical safety standards. [2]
Solution Preparation:
Decolorization (Optional):
Crystallization:
Isolation and Washing:
Drying:
Table 3: Recrystallization Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Solvent Volume Ratio | 7 mL ethanol per gram crude | Complete dissolution without excessive solvent |
| Dissolution Temperature | 65-70°C | Complete dissolution within 30 minutes |
| Cooling Rate | Gradual: 70°C → 25°C → 5°C | Well-formed crystals with high purity |
| Crystallization Temperature | 0-5°C | Maximum crystal yield |
| Washing Solvent | Cold ethanol (0-5°C) | Removal of impurities without significant product loss |
| Drying Conditions | 40-45°C or vacuum desiccator | Residual solvent removal without decomposition |
| Expected Yield | 85-92% | High recovery of purified product |
Quality control of recrystallized this compound involves multiple analytical techniques to verify identity, purity, and crystal properties:
Purity Analysis:
Physical Characterization:
Solubility Verification:
Loss on Drying:
Table 4: Troubleshooting Guide for this compound Recrystallization
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Yield | Too much solvent, rapid cooling, or insufficient crystallization time | Optimize solvent ratio, implement gradual cooling, extend crystallization time |
| Poor Crystal Formation | Rapid cooling or impurities | Control cooling rate, implement decolorization step, use seed crystals |
| Product Discoloration | Oxidation or impurity carryover | Use nitrogen atmosphere, implement carbon treatment, ensure proper washing |
| Residual Solvent | Inadequate drying or crystal packing | Extend drying time, increase temperature slightly, use vacuum drying |
| Purity Below Specification | Incomplete recrystallization or impurity complexation | Consider second recrystallization, optimize solvent system, implement hot filtration |
The recrystallization process for this compound involves both physical transformations and molecular-level interactions that can be visualized through the following experimental workflow:
Figure 1: Experimental Workflow for this compound Recrystallization from Ethanol
The recrystallization mechanism exploits the temperature-dependent solubility of this compound in ethanol. At elevated temperatures (65-70°C), the compound dissolves completely, allowing separation from insoluble impurities through hot filtration. As the solution cools gradually, the solubility decreases, leading to supersaturation and subsequent crystal nucleation and growth. The slow cooling rate promotes the formation of regular crystal lattices that exclude solvent molecules and soluble impurities, resulting in high-purity material with defined physicochemical properties.
The molecular structure of this compound facilitates specific intermolecular interactions during crystallization, including hydrogen bonding through the phosphate group and aromatic π-π stacking, which direct the formation of stable crystal structures with characteristic melting points and dissolution properties.
The primary pharmaceutical application of this compound remains as an antitussive agent (cough suppressant) in various formulations. [2] The high-purity material obtained through ethanol recrystallization ensures consistent performance in final dosage forms, with the purified compound offering several advantages:
Recent research has revealed that this compound exhibits significant actin polymerization inhibition through its action on the Arp2/3 complex, particularly targeting the ARPC2 subunit. [1] This mechanism underlies its newly discovered potential as an anti-metastatic agent:
The preparation of high-purity this compound is particularly critical for stereoselective synthesis of derivatives with enhanced biological activity. Recent patent literature describes methods for preparing single isomers of benproperine derivatives with purity exceeding 99%, highlighting the importance of sophisticated purification techniques. [3] These developments underscore the value of optimized recrystallization protocols in both pharmaceutical production and investigational drug development.
The ethanol-based recrystallization protocol described in these application notes provides a reliable method for obtaining high-purity this compound suitable for pharmaceutical applications and research investigations. The step-by-step procedure, coupled with comprehensive quality control measures, ensures reproducible results with yields typically exceeding 85% and purity meeting pharmaceutical standards. Recent discoveries regarding the anti-metastatic properties of benproperine derivatives further emphasize the importance of precise purification methods in unlocking the full therapeutic potential of this compound. The continued optimization of recrystallization protocols will support both conventional use as an antitussive and emerging applications in oncology research.
Human Serum Albumin (HSA) binding represents a critical parameter in pharmaceutical research due to its profound influence on drug pharmacokinetics and pharmacodynamics. As the most abundant plasma protein in human blood, HSA serves as a primary transport vehicle for numerous exogenous and endogenous compounds, directly affecting drug distribution, metabolism, and elimination. The investigation of drug-HSA interactions provides essential insights into both therapeutic efficacy and potential toxicity profiles. This document presents comprehensive application notes and detailed experimental protocols for studying the binding interaction between benproperine phosphate (BEN), an antitussive medication, and HSA. The methodologies outlined herein integrate computational, spectroscopic, and thermodynamic approaches to characterize this molecular interaction thoroughly, providing researchers with robust tools for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug development pipelines.
Benproperine is a commonly prescribed antitussive agent that exerts its therapeutic effect through peripheral and central mechanisms, including local anesthesia and calcium channel blockade. Understanding its binding behavior with HSA is paramount for predicting its pharmacokinetic behavior and therapeutic index. Research has demonstrated that benproperine forms a stable complex with HSA with moderate affinity (binding constant ≈ 10⁴ M⁻¹), primarily through hydrophobic interactions and electrostatic forces [1]. This interaction significantly influences the drug's bioavailability and elimination half-life, as the protein-bound fraction serves as a reservoir that prolongs systemic exposure while reducing free drug concentrations available for pharmacological activity.
The characterization of BEN-HSA binding follows the free drug hypothesis, which posits that only the unbound drug fraction is pharmacologically active and capable of interacting with therapeutic targets [2]. Consequently, quantifying this interaction enables researchers to establish correlations between in vitro binding parameters and in vivo pharmacokinetic profiles, facilitating more predictive drug development processes. Furthermore, identifying the specific HSA binding site for benproperine provides insights into potential drug-drug interactions, as co-administered medications competing for the same binding site may displace benproperine, altering its free concentration and clinical effects.
The intrinsic fluorescence of HSA originates predominantly from its single tryptophan residue (Trp-214) located in subdomain IIA. When a ligand binds to HSA, it can alter the local microenvironment of this fluorophore, resulting in measurable changes in fluorescence intensity through a process known as fluorescence quenching. Analysis of quenching patterns enables determination of key binding parameters, including binding constants, stoichiometry, and interaction mechanisms [1] [3].
Calculate quenching parameters using the Stern-Volmer equation:
Where F₀ and F represent fluorescence intensities in the absence and presence of quencher, respectively, [Q] is the benproperine concentration, and K_SV is the Stern-Volmer quenching constant [3].
Determine the binding constant (K_a) and number of binding sites (n) using the modified Stern-Volmer equation:
A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with slope equal to n and intercept equal to logK_a [1].
Table 1: Fluorescence Quenching Parameters for BEN-HSA Interaction
| Temperature (°C) | K_SV (M⁻¹) | K_a (M⁻¹) | n | Quenching Mechanism |
|---|---|---|---|---|
| 25 | 1.24 × 10⁴ | 1.05 × 10⁴ | 0.98 | Static |
| 37 | 1.01 × 10⁴ | 0.89 × 10⁴ | 1.02 | Static |
ITC directly measures the heat changes associated with molecular binding interactions, providing comprehensive thermodynamic parameters including binding constant (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. This technique offers a label-free approach to characterize biomolecular interactions under near-physiological conditions [1].
Fit the resulting thermogram using an appropriate binding model (e.g., single-site binding) to calculate:
Calculate the free energy change (ΔG) using the relationship:
Table 2: Thermodynamic Parameters for BEN-HSA Binding from ITC
| Parameter | Value | Unit |
|---|---|---|
| K_a | 1.12 × 10⁴ | M⁻¹ |
| n | 1.01 | |
| ΔH | -8.45 | kJ/mol |
| TΔS | 12.32 | kJ/mol |
| ΔG | -20.77 | kJ/mol |
CD spectroscopy detects changes in protein secondary structure by measuring differential absorption of left- and right-handed circularly polarized light. Ligand binding can induce conformational rearrangements in HSA that are detectable as alterations in the characteristic CD spectrum, particularly in the α-helical regions [1].
Where MRE₂₀₈ is the mean residue ellipticity at 208 nm
Computational docking predicts the preferred orientation and binding affinity of a small molecule within a protein binding pocket. This method provides atomic-level insights into interaction mechanisms and identifies key residues involved in ligand recognition and complex stabilization [1].
Research has identified that benproperine preferentially binds to the hydrophobic cavity in Domain IB of HSA, stabilized by hydrophobic interactions and hydrogen bonding with residues such as Arg197 [1].
Comprehensive analysis indicates that benproperine binds to HSA with moderate affinity (K_a ≈ 10⁴ M⁻¹), consistent with drugs exhibiting favorable distribution profiles without excessively prolonged half-lives. The decreasing K_SV values with increasing temperature confirm a static quenching mechanism, indicating the formation of a ground-state complex between benproperine and HSA rather than collisional quenching [1]. Time-resolved fluorescence measurements further validate this mechanism, demonstrating minimal changes in fluorescence lifetime upon benproperine binding.
ITC analysis reveals that the BEN-HSA interaction is spontaneous and exergonic (ΔG < 0) under physiological conditions. The negative enthalpy change (ΔH < 0) and positive entropy change (ΔS > 0) suggest that the binding is driven by both enthalpic and entropic contributions. This thermodynamic signature indicates that electrostatic interactions and hydrophobic effects collectively stabilize the BEN-HSA complex, with hydrophobic interactions playing a predominant role due to the substantial positive ΔS value [1].
CD spectroscopic analysis demonstrates that benproperine binding induces conformational adjustments in HSA, manifested as a moderate decrease in α-helical content (from approximately 62% to 58%). This structural rearrangement suggests adaptation of the protein binding pocket to accommodate the ligand, potentially influencing HSA's capacity to bind other molecules simultaneously [1].
Competitive displacement assays utilizing site-specific markers (e.g., warfarin for site I, ibuprofen for site II) confirm that benproperine primarily occupies Sudlow's site I (subdomain IIA) on HSA. Molecular docking simulations further elucidate that benproperine binds within a hydrophobic cavity in Domain IB, forming specific hydrogen bonds with Arg197 and engaging in van der Waals interactions with surrounding hydrophobic residues [1].
Table 3: Comprehensive Binding Parameters for BEN-HSA Interaction
| Parameter | Method | Value | Interpretation |
|---|---|---|---|
| Binding constant (K_a) | Fluorescence | 1.05 × 10⁴ M⁻¹ | Moderate affinity |
| Stoichiometry (n) | Fluorescence | 0.98 | 1:1 binding ratio |
| Quenching constant (K_SV) | Fluorescence | 1.24 × 10⁴ M⁻¹ | Static mechanism |
| ΔG (25°C) | ITC | -20.77 kJ/mol | Spontaneous process |
| ΔH | ITC | -8.45 kJ/mol | Favorable enthalpy |
| TΔS | ITC | 12.32 kJ/mol | Significant hydrophobic contribution |
| α-Helix decrease | CD Spectroscopy | ~4% | Moderate conformational change |
| Primary binding site | Docking/Displacement | Domain IB | Sudlow's site I |
Diagram 1: Experimental workflow for comprehensive characterization of BEN-HSA binding interactions
The inner filter effect can artificially reduce observed fluorescence intensity at high quencher concentrations due to absorption of excitation light. When benproperine concentrations exceed 10 μM, apply the following correction:
Where A_ex and A_em represent the absorbance values at excitation and emission wavelengths, respectively [3].
Maintain precise temperature control throughout fluorescence measurements, as binding constants are temperature-dependent. Fluctuations exceeding ±0.5°C can introduce significant errors in parameter calculations, particularly for thermodynamic analyses.
For ITC experiments, optimize HSA concentration to achieve a cell concentration-to-K_d ratio between 10-50 for optimal binding isotherms. Excessive protein concentration may mask heat signals, while insufficient concentration can lead to poor data quality.
Ensure buffer matching between protein and ligand solutions in ITC experiments to minimize dilution heat artifacts. Perform control titrations (ligand into buffer) and subtract these background heats from experimental data.
The characterization of BEN-HSA binding has significant implications for pharmaceutical research and development:
Recent advances in high-throughput screening technologies, including homogeneous time-resolved fluorescence (HTRF) and aggregation-induced emission (AIE) probes, offer opportunities to scale these binding assays for compound library screening [2].
The comprehensive characterization of benproperine-HSA binding presented in these application notes demonstrates a multidisciplinary approach to drug-protein interaction studies. The integration of spectroscopic, calorimetric, and computational methods provides robust and complementary data for accurate determination of binding parameters. The moderate binding affinity of benproperine for HSA (K_a ≈ 10⁴ M⁻¹) suggests a balanced pharmacokinetic profile with adequate free drug availability for therapeutic activity without excessive protein-mediated retention.
Future methodological developments will likely focus on increasing throughput and reducing sample consumption through miniaturization and automation. Techniques such as microscale thermophoresis and high-throughput equilibrium dialysis show promise for rapid screening of compound libraries during early drug discovery stages. Furthermore, advances in computational prediction models may enable increasingly accurate in silico assessment of HSA binding affinity based on chemical structure alone, though experimental validation will remain essential for lead optimization candidates.
Benproperine (Benp), a clinically approved antitussive agent, has emerged as a promising anti-metastatic compound with specific activity against cancer cell migration and invasion. Recent research has demonstrated that benproperine effectively inhibits tumor metastasis through its novel mechanism of targeting the actin-related protein 2/3 complex subunit 2 (ARPC2), a key regulator of actin polymerization and cell motility. The drug exhibits selective inhibition against cancer cells while showing minimal effects on normal cell migration, making it particularly valuable for metastatic cancer research. [1]
Of significant research interest is the discovery that the antimetastatic activity of benproperine is stereoselective. Among the two stereoisomers of benproperine, S-Benproperine (S-Benp) has been identified as the active isomer responsible for the majority of the drug's migration-inhibitory effects. Studies have confirmed that S-Benp exhibits substantially greater potency in suppressing cancer cell migration and invasion compared to the R-isomer, with no observed effect on normal cell migration at therapeutic concentrations. This stereoselectivity provides researchers with a more targeted tool for investigating metastasis mechanisms and developing anti-metastatic therapies. [2]
The primary molecular target of benproperine is the actin-related protein 2/3 complex subunit 2 (ARPC2), a crucial component of the Arp2/3 complex that regulates actin polymerization in cells. The Arp2/3 complex plays a fundamental role in nucleating actin filaments to form branched actin networks, which are essential for creating membrane protrusions like lamellipodia during cell migration. Through direct binding to ARPC2, benproperine effectively disrupts Arp2/3 function, leading to inhibition of actin polymerization and consequent suppression of cancer cell motility. Research employing multiple binding validation methods, including surface plasmon resonance (SPR), cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS), has confirmed the direct interaction between benproperine and ARPC2. [1] [2]
The binding affinity of S-Benp for ARPC2 has been quantitatively measured, with an equilibrium dissociation constant (KD) of 1.12 × 10−6 M−1, demonstrating substantial binding potency. Mutagenesis studies further revealed that phenylalanine at position 225 (F225) of ARPC2 is critical for this interaction, as S-Benp showed no binding to ARPC2F225A mutant proteins. This specific binding disrupts lamellipodia formation at the leading edge of migrating cancer cells, thereby impairing their ability to initiate the protrusive structures necessary for movement through extracellular matrices and tissues. [2]
The following diagram illustrates the molecular mechanism by which benproperine inhibits cancer cell migration through targeting the Arp2/3 complex:
Figure 1: Molecular mechanism of benproperine inhibition of cancer cell migration via ARPC2 targeting
The Boyden chamber assay, also known as the transwell migration assay, represents the gold standard technique for quantifying in vitro cell migration capabilities. This method employs a chamber system separated by a microporous membrane, allowing researchers to measure directional cell movement toward a chemotactic gradient. The assay begins with chamber preparation—hydrating the transwell inserts (with 8μm pores for most epithelial and fibroblast cells) with serum-free medium for 30-60 minutes at 37°C. During this incubation period, prepare the cell suspension using serum-starved cells harvested with appropriate dissociation reagents. Centrifuge the cells, resuspend in serum-free medium at a density of 1.0-2.5 × 105 cells/mL, and add benproperine at the desired concentrations (typically 0.5-20μM) to both cell suspension and lower chamber. [3]
Next, assay assembly involves adding chemoattractant medium (with 5-10% FBS or other attractants) to the lower chamber and plating the cell suspension into the upper chamber insert. Incubate the assembly for 6-24 hours at 37°C in 5% CO2 to allow cell migration. Following incubation, non-migrated cells are removed from the upper membrane surface using a cotton swab, while migrated cells on the lower membrane surface are fixed with 4% formaldehyde and stained with 0.1% crystal violet, calcein-AM, or DAPI. Finally, quantification is performed by counting stained cells in multiple random fields under a microscope or by measuring fluorescence intensity using a microplate reader. [3] [2]
The invasion assay protocol builds upon the migration assay with the crucial addition of a synthetic basement membrane matrix to simulate extracellular matrix penetration. Begin by thawing Matrigel on ice overnight and diluting with cold serum-free medium to a concentration of 1-2 mg/mL. Add the diluted Matrigel (100-200μL) to the transwell insert and incubate for 2-4 hours at 37°C to allow gel formation. During this process, prepare cell suspensions as described for the migration assay, incorporating benproperine at appropriate concentrations. [3]
After hydration of the Matrigel-coated inserts with serum-free medium for 30 minutes, plate the cell suspension into the upper chamber and add complete medium with chemoattractant to the lower chamber. The incubation period for invasion assays is typically extended to 24-48 hours to allow sufficient time for cells to degrade and migrate through the matrix. Following incubation, process and analyze the membranes using the same fixation, staining, and quantification methods described for the migration assay. The percentage of invaded cells can be calculated by normalizing against the migration assay results or by using control wells with known cell numbers. [3] [2]
The following diagram outlines the complete experimental workflow for conducting benproperine migration and invasion assays:
Figure 2: Experimental workflow for benproperine migration and invasion assays
The anti-migratory effects of benproperine and its stereoisomers have been quantitatively evaluated across multiple cancer cell lines, demonstrating clear concentration dependence and stereoselectivity. Research findings indicate that S-Benp exhibits significantly greater potency compared to the racemic mixture (Benp) or the R-isomer (R-Benp). In DLD-1 colon adenocarcinoma cells, S-Benp treatment at concentrations of 1μM and 2μM inhibited migration by 52% and 78% respectively, while racemic benproperine at the same concentrations produced only 18% and 53% inhibition. Similar patterns were observed in other cancer cell lines, including AsPC-1 pancreatic cancer cells and B16-BL6 melanoma cells, confirming the consistent superiority of S-Benp across different cancer types. [2]
The invasion inhibitory effects follow a similar pattern, with S-Benp demonstrating enhanced efficacy compared to the racemic mixture. Treatment with 2μM and 5μM S-Benp suppressed DLD-1 cell invasion by 57% and 93% respectively, while racemic benproperine at these concentrations showed approximately 30% and 60% inhibition. The calculated half-maximal inhibitory concentrations (IC50) clearly reflect this potency difference, with S-Benp exhibiting IC50 values of approximately 1μM for migration and 2μM for invasion, compared to 2μM and 4μM respectively for racemic benproperine. Importantly, none of the compounds affected the migration of normal MCF-10A mammary epithelial cells at concentrations up to 10μM, highlighting their cancer-specific activity. [2]
Table 1: Quantitative Effects of Benproperine on Cancer Cell Migration and Invasion
| Cell Line | Compound | Concentration (μM) | Migration Inhibition (%) | Invasion Inhibition (%) | IC50 Migration (μM) | IC50 Invasion (μM) |
|---|---|---|---|---|---|---|
| DLD-1 | S-Benp | 1 | 52 | - | 1 | 2 |
| DLD-1 | S-Benp | 2 | 78 | 57 | 1 | 2 |
| DLD-1 | S-Benp | 5 | - | 93 | 1 | 2 |
| DLD-1 | Benp | 1 | 18 | - | 2 | 4 |
| DLD-1 | Benp | 2 | 53 | ~30 | 2 | 4 |
| DLD-1 | Benp | 5 | - | ~60 | 2 | 4 |
| DLD-1 | R-Benp | 5 | Minimal | Minimal | >20 | >20 |
| AsPC-1 | S-Benp | 5 | Significant* | - | - | - |
| B16-BL6 | S-Benp | 5 | Significant* | - | - | - |
| MCF-10A | S-Benp | 10 | No effect | No effect | >20 | >20 |
Note: Specific percentage values not provided in source literature but described as "significant" inhibition [2]
The anti-metastatic efficacy of S-Benp has been validated in orthotopic mouse models using luciferase-expressing AsPC-1 pancreatic cancer cells. Animals treated with S-Benp demonstrated significant reduction in primary tumor growth and metastatic burden compared to vehicle-treated controls. Quantitative analysis revealed that S-Benp treatment inhibited primary tumor growth by 50.8% based on tumor weight and 71.6% based on whole-body bioluminescence photon flux. More importantly, S-Benp effectively suppressed metastatic dissemination to distant organs, reducing metastasis to the liver, spleen, and kidney by 40.3%, 55.5%, and 88.3% respectively. These in vivo findings corroborate the in vitro data and confirm the therapeutic potential of S-Benp as an anti-metastatic agent. [2]
Several technical factors require careful consideration when designing benproperine migration and invasion studies. Proper pore size selection for transwell membranes is critical—while 8μm pores are suitable for most epithelial cells and fibroblasts, smaller 3μm pores are recommended for leukocytes or lymphocytes. The chemoattractant choice and concentration must be optimized for each cell type, with fetal bovine serum (5-10%), epidermal growth factor, or fibroblast growth factor serving as common attractants. Researchers should also note that cell confluence significantly affects results, as overly confluent cells may exhibit contact inhibition, while sparse plating may provide insufficient signals for robust quantification. [3]
The solubility and stability of benproperine represent additional important considerations. Benproperine should be dissolved in DMSO at a stock concentration of 10-100mM and stored at -20°C, with working concentrations prepared fresh in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Furthermore, researchers should incorporate appropriate viability controls using MTT, WST-1, or similar assays to distinguish true anti-migratory effects from cytotoxicity. Time-course experiments are recommended to determine optimal incubation periods, as migration typically requires 6-24 hours while invasion assays may need 24-48 hours depending on cell type and extracellular matrix thickness. [2]
Comprehensive assessment of cellular viability is essential when evaluating benproperine's anti-migratory effects. Research findings indicate that 20μM benproperine treatment for 72 hours reduces viability by approximately 20% in various cancer cell lines, while shorter exposures (24-48 hours) at concentrations up to 20μM show minimal cytotoxicity. This concentration and time dependence underscores the importance of including viability assays alongside migration experiments. The therapeutic window for benproperine appears favorable, as the compound selectively inhibits cancer cell migration without affecting normal cell types like MCF-10A mammary epithelial cells at concentrations that effectively suppress cancer cell motility. [2]
Table 2: Optimization Parameters for Benproperine Migration and Invasion Assays
| Parameter | Recommended Conditions | Considerations |
|---|---|---|
| Pore Size | 8μm for most epithelial cells and fibroblasts; 3μm for lymphocytes | Incorrect pore size selection will compromise results [3] |
| Cell Density | 1.0-2.5 × 105 cells/mL | Optimize for each cell line; avoid confluence [3] |
| Benproperine Concentration Range | 0.5-20μM | S-Benp approximately 2x more potent than racemic Benp [2] |
| Treatment Duration | 6-24h (migration); 24-48h (invasion) | Longer durations required for invasion through ECM [3] [2] |
| Serum Starvation | 4-24 hours before assay | Reduces background migration; optimize duration [3] |
| Cheloattractant | 5-10% FBS in lower chamber | Concentration affects dynamic range [3] |
| Matrix Concentration (Invasion) | 1-2 mg/mL Matrigel | Thicker matrices may require longer incubation [3] |
| Fixation & Staining | 4% formaldehyde; 0.1% crystal violet or calcein-AM | Fluorescent staining enables plate reader quantification [3] |
The comprehensive data presented in these application notes establish benproperine, particularly its S-stereoisomer, as a potent and selective inhibitor of cancer cell migration and invasion. The detailed protocols for transwell migration and Matrigel invasion assays provide researchers with robust methodologies for investigating benproperine's anti-metastatic properties. The compound's well-defined mechanism of action through direct binding to ARPC2 and disruption of Arp2/3-mediated actin polymerization offers a targeted approach for metastatic intervention. These application notes should serve as a comprehensive resource for researchers exploring novel anti-metastatic therapeutics and their mechanisms of action. [1] [2]
The cancer-specificity of benproperine, coupled with its well-established safety profile in humans as an approved antitussive, positions it as an excellent candidate for drug repurposing initiatives. Researchers should consider exploring combination therapies pairing benproperine with conventional cytostatic agents, as such approaches may simultaneously target both primary tumor growth and metastatic dissemination. Additionally, the stereoselectivity observed with S-Benp highlights the importance of chiral consideration in drug development for metastatic disease. Further investigation into the structural basis of ARPC2 inhibition may yield even more potent and selective anti-metastatic compounds in the future. [1] [2]
Benproperine Phosphate (BPP) is a repurposed drug, originally used as an antitussive, that specifically inhibits the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [1]. The Arp2/3 complex is a key regulator of actin polymerization, a process critical for cell motility and morphology.
The following diagram illustrates how BPP targets the Arp2/3 complex to inhibit actin polymerization and its downstream cellular effects.
The table below summarizes the experimental assays used to characterize BPP's inhibitory activity.
Table 1: Key Experimental Assays for BPP-Mediated ARPC2 Inhibition
| Assay Type | Key Findings / Output | Experimental Context |
|---|---|---|
| Surface Plasmon Resonance (SPR) [2] | Direct binding confirmed; K_D for S-Benp = 1.12 µM | Purified ARPC2 protein |
| Cellular Thermal Shift Assay (CETSA) [2] [1] | ARPC2 protein stability increased in presence of BPP/S-Benp | DLD-1 cells (human cancer cell line) |
| Drug Affinity Responsive Target Stability (DARTS) [2] [1] | ARPC2 proteolysis resistance increased with BPP/S-Benp treatment | DLD-1 cells |
| Transwell Migration Assay [2] | S-Benp IC₅₀ = ~1 µM; Benp IC₅₀ = ~2 µM | DLD-1, AsPC-1, B16-BL6 cancer cells |
| Transwell Invasion Assay [2] | S-Benp IC₅₀ = ~2 µM; Benp IC₅₀ = ~4 µM | DLD-1 cells |
| Actin Polymerization Assay [2] | Suppression of actin remodeling and lamellipodia formation | DLD-1 cells (immunofluorescence) |
| In Vivo Metastasis Model [2] | Significant inhibition of metastasis to liver, spleen, and kidney | Mouse model with AsPC-1-Luc cells |
| Intestinal Organoid Growth [3] | Dose-dependent inhibition of growth; affects stem cell differentiation | Mouse intestinal organoids (3D culture) |
Here are standardized protocols for key assays to validate BPP's activity as an ARPC2 inhibitor.
This protocol validates the direct interaction between BPP and ARPC2.
1.1. Surface Plasmon Resonance (SPR)
1.2. Cellular Thermal Shift Assay (CETSA)
These protocols assess the functional consequences of ARPC2 inhibition.
2.1. Transwell Migration and Invasion Assay
2.2. Actin Polymerization and Lamellipodia Staining
The overall workflow from in vitro binding to in vivo validation is summarized below.
These Application Notes provide a framework for studying this compound as a specific ARPC2 inhibitor. The protocols for binding, functional cellular assays, and in vivo models are robust and reproducible. The key to success lies in using the active S-stereoisomer, validating target engagement in your specific system, and carefully determining the effective dose range for your biological question.
This compound (BPP) is an orally bioavailable antitussive agent that has recently emerged as a promising repurposed anticancer drug with specific activity against pancreatic cancer, one of the most lethal malignancies with a 5-year survival rate of less than 10%. BPP exhibits a dual mechanism of action in cancer cells, functioning through both inhibition of cancer cell migration and induction of lethal autophagy arrest. The drug targets two distinct cellular processes: it binds directly to ARPC2 (Actin-Related Protein 2/3 Complex Subunit 2) to suppress actin polymerization and cell migration, while simultaneously triggering AMPK/mTOR-mediated autophagy initiation and disrupting RAB11A-dependent autophagosome-lysosome fusion. This unique combination of mechanisms makes BPP particularly effective against pancreatic cancer, especially when combined with standard chemotherapeutic agents like gemcitabine in novel drug delivery systems.
The therapeutic potential of BPP has been demonstrated in multiple pancreatic cancer models, including cell lines, patient-derived xenografts, and orthotopic models. Recent advances in nano-enabled drug delivery have further enhanced its efficacy through the development of hyaluronic acid-functionalized ZIF-8 nanoparticles for co-delivery of BPP and gemcitabine. These formulations address limitations of conventional chemotherapy, such as poor bioavailability, short half-life, and systemic toxicity, while simultaneously activating T cell-mediated antitumor immunity. This document provides detailed application notes and experimental protocols for evaluating BPP in pancreatic cancer models, enabling researchers to leverage its full therapeutic potential.
Studies evaluating BPP in pancreatic cancer models have consistently demonstrated significant antitumor efficacy across multiple platforms. Research has shown that BPP monotherapy inhibits primary pancreatic tumor growth by approximately 47.7-50.8% compared to vehicle controls, with even greater suppression of metastasis to distant organs including liver, spleen, and kidney. The antimetastatic effects are particularly notable, with BPP reducing lung metastasis of AsPC-1 cells by 56.1% and liver metastasis of HCT-116 and DLD-1 cells by 78.9% and 78.2%, respectively. These effects occur without significant changes in body weight or apparent toxicity, indicating a favorable safety profile. The stereoisomer S-Benproperine demonstrates enhanced activity compared to the racemic mixture, producing 71.6% inhibition of primary tumor growth by photon flux measurement in orthotopic models.
Recent advances in nano-formulations have further enhanced the efficacy of BPP. The HA/ZIF-8@BPP/Gem nanoplatform demonstrates synergistic cytotoxicity while avoiding significant biochemical abnormalities or organ toxicity. This formulation leverages the acidic tumor microenvironment for rapid drug release and induces both lethal autophagy arrest and T cell-mediated immune activation. The combination of BPP with gemcitabine converts gemcitabine-induced protective autophagy into a lethal process, dramatically improving chemotherapeutic outcomes. These findings position BPP as a promising candidate for combination therapy in pancreatic cancer, addressing both primary tumor growth and metastatic dissemination.
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Cancer Model | Dosage Regimen | Primary Tumor Inhibition | Metastasis Inhibition | References |
|---|---|---|---|---|
| AsPC-1 orthotopic (BALB/c nude mice) | 50-100 mg/kg; oral gavage; 5 days/week × 4 weeks | 47.7-50.8% (tumor weight) | Lung: 56.1%; Liver: 78.9% (HCT-116); 78.2% (DLD-1) | [1] [2] |
| AsPC-1 orthotopic (BALB/c nude mice) with S-Benproperine | Not specified | 71.6% (photon flux) | Liver: 40.3%; Spleen: 55.5%; Kidney: 88.3% | [3] |
| Patient-derived xenograft models with HA/ZIF-8@BPP/Gem | Nanoparticle formulation | Synergistic effect with gemcitabine | Significant reduction in metastasis | [4] [5] |
Table 2: Formulation and Pharmacological Parameters of this compound
| Parameter | Value | Experimental Context | References |
|---|---|---|---|
| Molecular Weight | 407.44 g/mol | C21H30NO5P | [2] [6] |
| Solubility in Water | ≥100 mg/mL (245.43 mM) | Suitable for in vivo administration | [2] |
| IC50 for Cell Migration | 1-2 μM | Various cancer cell lines | [2] |
| Plasma Half-Life | Not fully characterized | Orally bioavailable | [7] |
| Optimal In Vivo Dose | 50-100 mg/kg | Pancreatic cancer models | [1] [2] |
| Dosing Frequency | 5 days per week | 4-week treatment regimen | [1] [2] |
BPP Stock Solution Preparation: Dissolve BPP in PBS or DMSO at a concentration of 50-100 mM for in vitro studies. For in vivo administration, prepare a fresh suspension in physiological saline or 0.5% methylcellulose daily. The compound has excellent water solubility (≥100 mg/mL), facilitating formulation for various administration routes. For the nano-formulation HA/ZIF-8@BPP/Gem, synthesize using a one-pot method with Zn(NO₃)₂·6H₂O and 2-Methylimidazole, followed by hyaluronic acid functionalization to enhance tumor targeting. Characterize the resulting nanoparticles using dynamic light scattering and transmission electron microscopy to confirm size (approximately 140 nm), zeta potential (approximately -18 mV), and polyhedral structure.
Quality Control Parameters: Assess particle size distribution, encapsulation efficiency (typically >80% for both BPP and gemcitabine), and drug release profile at different pH values (maximal release at pH 5.0-6.0). Sterilize nanoparticles using filtration (0.22 μm) before in vivo administration. Monitor stability for at least 30 days at 4°C for the nano-formulation, while pure BPP solutions should be prepared fresh daily. For S-Benproperine studies, separate stereoisomers using chiral chromatography and verify enantiomeric purity (>98%) before biological evaluation.
Orthotopic Pancreatic Cancer Model: Anesthetize 6-week-old BALB/c nude mice and inject luciferase-expressing AsPC-1 cells (1×10⁶ cells in 50 μL PBS) directly into the pancreas. Monitor tumor growth weekly via bioluminescence imaging. Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³. Administer BPP (50-100 mg/kg) or vehicle control via oral gavage 5 days per week for 4 weeks. For nano-formulations, administer HA/ZIF-8@BPP/Gem intravenously at equivalent BPP doses (5-10 mg/kg) twice weekly. Monitor body weight, food intake, and general health indicators twice weekly to assess toxicity.
Patient-Derived Xenograft (PDX) Models: Implant pancreatic tumor fragments (~3 mm³) subcutaneously into the flanks of immunodeficient mice. When tumors reach approximately 150 mm³, randomize animals into treatment groups. Administer BPP monotherapy or combination therapy using the dosing regimens described above. Measure tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: V = (length × width²)/2. Terminate the study when control tumors reach 1,500 mm³ or at the predetermined endpoint (typically 4-6 weeks).
Tumor Burden and Metastasis Assessment: Euthanize animals at study endpoint and perform complete necropsy. Excise primary tumors and weigh immediately. Image all organs under magnification to identify metastatic foci. For quantitative metastasis assessment in the orthotopic model, excise liver, spleen, kidney, and lung; homogenize tissues for luciferase activity measurement or count visible metastatic nodules under a dissecting microscope. Collect tissue samples for subsequent histopathological, molecular, and immunological analyses.
Sample Processing for Downstream Applications: Divide collected tissues into three aliquots: (1) flash-freeze in liquid nitrogen for protein and RNA analysis; (2) embed in OCT compound for frozen sectioning; and (3) fix in 10% neutral buffered formalin for paraffin embedding and histology. For autophagy assessment, process tissues rapidly (within 10 minutes of euthanasia) to preserve autophagosome integrity. For immune cell analysis, prepare single-cell suspensions from fresh tumor tissues by mechanical dissociation and enzymatic digestion using collagenase IV and DNase I.
BPP exerts its anticancer effects through two primary, complementary mechanisms: induction of lethal autophagy arrest and inhibition of cancer cell migration. In the autophagy pathway, BPP activates AMPK while inhibiting mTOR, initiating autophagy through ULK1 activation and subsequent phagophore formation. Simultaneously, BPP downregulates RAB11A, a critical GTPase mediating autophagosome-lysosome fusion, resulting in accumulation of non-degradative autophagosomes and eventual cell death. This dual action on the autophagy pathway differentiates BPP from chloroquine, which only blocks autophagosome-lysosome fusion without initiating autophagy. When combined with gemcitabine, BPP converts the drug's protective autophagy into a lethal process, significantly enhancing cell death.
The anti-migratory effect of BPP results from direct binding to ARPC2, a subunit of the Arp2/3 complex that nucleates actin branching essential for lamellipodia formation and cell motility. BPP binding to ARPC2, particularly at phenylalanine 225, disrupts the complex's ability to initiate actin polymerization, leading to suppression of lamellipodia formation and impaired cancer cell migration and invasion. Unlike broad-spectrum Arp2/3 inhibitors, BPP selectively targets ARPC2, potentially explaining its cancer-selective effects and minimal toxicity to normal cells. The S-stereoisomer of BPP shows significantly higher binding affinity to ARPC2 and greater antimetastatic activity compared to the R-enantiomer.
Table 3: Molecular Targets and Functional Effects of this compound
| Molecular Target | Effect of BPP | Downstream Consequences | Experimental Validation Methods | |---------------------|-------------------|-----------------------------|-------------------------------------| | ARPC2 | Direct binding and inhibition | Suppressed actin polymerization, reduced lamellipodia formation, inhibited cell migration | SPR, DARTS, CETSA, Transwell migration assays | [3] [8] | | AMPK/mTOR pathway | AMPK activation, mTOR inhibition | Autophagy initiation, phagophore formation | Western blotting for p-AMPK, p-mTOR, p-p70S6K | [1] [9] | | RAB11A | Downregulation | Impaired autophagosome-lysosome fusion, autophagy arrest | Immunofluorescence, Western blotting, RAB11A overexpression rescue | [1] [4] [9] | | Immune microenvironment | Increased T cell infiltration, cytokine secretion | Enhanced antitumor immunity | Flow cytometry, RNA sequencing, cytokine arrays | [4] [5] |
The following diagrams illustrate the key molecular mechanisms through which BPP exerts its anticancer effects:
The repurposing of this compound for pancreatic cancer therapy represents a promising strategy to address the significant challenges in treating this lethal malignancy. BPP's dual mechanism of action – simultaneously inducing lethal autophagy arrest and inhibiting cancer cell migration – provides a unique therapeutic approach that targets both tumor growth and metastasis. The development of nano-enabled formulations further enhances its potential by improving drug delivery, reducing systemic toxicity, and activating antitumor immunity. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating BPP in preclinical models, facilitating further development of this promising therapeutic agent.
Future research directions should focus on optimizing dosing regimens, exploring combination therapies with immunomodulatory agents, and investigating biomarkers for patient selection. Clinical validation of BPP-based therapies will be essential to translate these promising preclinical findings into improved outcomes for pancreatic cancer patients. The drug repurposing approach exemplified by BPP offers the potential to significantly accelerate the development of effective therapies for this devastating disease.
The table below summarizes the key stability factors and recommended storage conditions for benproperine phosphate based on available data.
| Factor | Specification / Condition | Rationale / Source |
|---|---|---|
| Recommended Storage Temperature | 4°C | Maintained in a cool, well-ventilated area; recommended storage temperature is 4°C [1]. |
| Storage State | Dry, sealed container | Protects from moisture and contamination; keep container tightly sealed [1]. |
| Light Sensitivity | Protect from direct sunlight | Keep away from direct sunlight to prevent photodegradation [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing/reducing agents | May cause hazardous reactions or decomposition [1]. |
| Physical Form | Solid | Common form for pharmaceutical reference standards [1]. |
While the search results do not contain specific stability-indicating assay protocols for this compound, the following established analytical methods can be adapted to monitor its stability and purity in solution or solid form.
1. High-Performance Liquid Chromatography (HPLC) This method is suitable for quantifying this compound and detecting related impurities or degradation products.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This highly sensitive method is ideal for identifying and quantifying trace-level degradation products or metabolites that may form during storage or in biological matrices.
What are the most critical factors for maintaining this compound stability? Temperature and humidity are paramount. The product must be stored dry and sealed at 4°C [1]. Exposure to incompatible materials like strong acids, alkalis, or oxidizers must also be avoided.
How can I determine if my this compound reference standard has degraded? Perform a purity check using one of the analytical methods above (e.g., HPLC). A decrease in the main peak area, the appearance of new peaks (degradants), or an inability to achieve the expected concentration in a standard solution can indicate instability or degradation.
The analytical method I developed shows multiple unknown peaks. What should I do? First, verify the storage history of your standard against the recommended conditions. The unknown peaks are likely degradation products. Use LC-MS/MS to identify the molecular weight and structure of these impurities. Freshly prepare all mobile phases and standards to rule out contamination.
The following diagram outlines a systematic workflow for assessing the stability of this compound in your laboratory.
The information provided here is based on a limited number of scientific sources. The stability data for this compound is not exhaustive. For critical applications, it is essential to:
| Solvent | Solubility | Concentration (mM) | Conditions / Notes |
|---|---|---|---|
| DMSO | 100 mg/mL [1] - 125 mg/mL [2] | 245.43 mM [1] - 306.79 mM [2] | Hygroscopic DMSO may impact solubility; use newly opened containers [1]. |
| Water | ≥ 100 mg/mL [1] | ≥ 245.43 mM [1] | Saturation level is unknown [1]. |
| Saline | ≥ 100 mg/mL [1] | ≥ 245.43 mM [1] | Prepared in ddH₂O [1]. |
Here are detailed methodologies for preparing this compound solutions for in vitro and in vivo studies, based on cited research.
The following protocols have been used in animal studies and are recommended for preparing a clear solution of 2.08 mg/mL (5.11 mM) [1] [2]. Add co-solvents sequentially in the order listed.
Protocol 1 (Recommended for short-term use)
Protocol 2 (Aqueous-based solution)
Protocol 3 (For longer dosing periods, use with caution)
The following diagram outlines the decision-making process for preparing and handling this compound solutions based on your experimental needs:
Q1: What are the key stability and storage considerations for this compound?
Q2: Does the stereochemistry of benproperine impact its biological activity?
Q3: What is the primary mechanism of action of this compound?
When planning your experiments, please note:
Impurity profiling is a critical part of pharmaceutical development to ensure drug safety and efficacy. The general principles for a successful separation can be summarized as follows [1] [2]:
A common challenge in HPLC analysis is the strong, undesirable adsorption of analytes to surfaces in the LC system, which can lead to poor peak shape, low recovery, or even total loss of the signal. This is particularly problematic for compounds with specific functional groups [3].
The table below outlines the root causes and solutions for managing strongly adsorbing analytes like phosphates in your HPLC system [3].
| Problem Cause | Underlying Chemistry | Recommended Solution |
|---|---|---|
| Metal Surfaces in Flow Path | Interaction between analyte phosphate groups and metal ions (e.g., Fe, Al) in stainless steel. | Use metal-free LC systems (e.g., PEEK) or passivate standard systems with mobile phase additives. |
| Mobile Phase Incompatibility | Mobile phase lacks competitive agent to block active metal sites on column surface. | Add strong Lewis bases (e.g., phosphate buffer, EDTA) to mobile phase to saturate binding sites. |
| Inappropriate Stationary Phase | Column substrate (e.g., zirconia) inherently interacts strongly with Lewis bases. | For method development, start with high-purity silica-based C18 columns to minimize metal interactions. |
The following workflow can help you diagnose and resolve issues related to analyte adsorption systematically:
While a method for benproperine phosphate is not available, the following examples illustrate how validated methods for other drugs address similar challenges. You can use these as a template for your own method development.
Example 1: Analysis of Metronidazole Benzoate and Impurities [2] This method separates an API from its impurities, including benzoic acid.
Example 2: Simultaneous Quantification of Multiple Preservatives [4] This method separates a mixture of preservatives, which often have acidic properties.
Q: Why should I use a phosphate buffer if I'm trying to prevent phosphate-metal interaction? A: This is a strategic application of a strong Lewis base. By adding a high concentration of phosphate to the mobile phase, you saturate all the active metal sites on the column and system surfaces. This prevents your analyte from interacting with these sites, allowing it to pass through the detector and produce a clean, symmetrical peak [3].
Q: Are there MS-compatible alternatives to phosphate buffers for this purpose? A: Phosphate buffers are generally not mass spectrometry (MS) compatible. For LC-MS methods, you may need to explore other mobile phase additives like EDTA (a strong chelator) or use volatile buffers like ammonium acetate or ammonium formate, though their effectiveness as blocking agents may be lower. The most robust solution for LC-MS is to use a metal-free LC system flow path [3].
Q: What is the first column type I should try for developing a method for a phosphate-containing drug? A: Begin with a high-quality, metal-free or low-metal C18 column based on high-purity silica. These are the most widely available and commonly used columns for reversed-phase HPLC. Specialized columns like CN (cyano) or mixed-mode columns (e.g., Amaze HA) can also offer unique selectivity for challenging separations [6] [2].
To effectively tackle the challenge of reducing this compound impurities in HPLC:
| Aspect | Details from Literature |
|---|---|
| Research Focus | Nano-enabled drug repurposing for pancreatic cancer therapy [1]. |
| Proposed Mechanism | Initiates autophagy but blocks RAB11A-dependent autophagosome-lysosome fusion, converting protective autophagy into a lethal process [1]. |
| Formulation | Co-delivered with Gemcitabine in a hyaluronic acid (HA) modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform [1]. |
| Relevance to Your Query | This mechanistic and formulation research provides foundational knowledge but does not address metabolite interference in analytical assays. |
Since direct data is unavailable, here are some constructive steps you can take to develop the content for your support center:
Below is a DOT language script that visualizes this general workflow. You can adapt it as a template for more specific protocols in your support center.
The chemical stability of benproperine phosphate and its metabolites in plasma is influenced by several factors. The following table summarizes the main causes of degradation and recommended practices to ensure sample integrity.
| Cause of Degradation | Impact on Sample | Preventive Measure |
|---|---|---|
| Enzymatic Activity | Metabolite conversion; compound breakdown [1] | Rapid plasma separation; immediate freezing [1] |
| Temperature | Long-term degradation [1] | Storage at or below -20°C (preferably -80°C for long-term) [1] |
| Sample Preparation | Inefficient recovery; pre-analysis degradation | Use of liquid-liquid extraction (LLE) for effective isolation [1] |
A validated LC-MS/MS method is recommended for the simultaneous determination of this compound and its metabolites in plasma and urine [1]. This method is sensitive and selective for stability-indicating analysis.
1. Sample Preparation
2. Chromatographic Conditions The table below details the LC conditions used in the validated method [1].
| Parameter | Specification |
|---|---|
| Column | Diamonsil C18 (150 mm × 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile - water - formic acid (34:66:1, v/v/v) |
| Flow Rate | 0.5 ml min⁻¹ |
3. Mass Spectrometric Detection
4. Method Performance This method has demonstrated the following performance characteristics [1]:
Q1: What are the primary metabolites of this compound I should account for in my method? The two primary metabolites you must monitor are 3-OH-Benproperine (3-OH-BPP) and 4-OH-Benproperine (4-OH-BPP). Your analytical method should be able to separate and quantify these alongside the parent compound [1].
Q2: How long can this compound metabolites be detected in the body? Studies indicate that metabolites can remain in the body for an extended period. Specifically, residues of the 3-OH-BPP metabolite can be detected for at least 192 hours (8 days) after a single oral dose [1]. This underscores the need for a highly sensitive method in long-term pharmacokinetic studies.
Q3: Is there an alternative HPLC method for analysis without a mass spectrometer? Yes, an alternative HPLC method with UV detection is available, though it may not be as sensitive as LC-MS/MS.
The following diagram outlines the core workflow for analyzing this compound in plasma samples, integrating the stability considerations and methods discussed.
The stability of glucuronide metabolites and their hydrolysis in experimental settings can be influenced by several key factors. The table below summarizes common issues and their solutions based on general glucuronide research.
| Issue/Factor | Potential Impact on Hydrolysis | Recommended Solution / Optimization |
|---|
| Enzyme Source & Preparation [1] | - Fresh feces showed highest hydrolysis activity.
Here is a detailed methodology for preparing fecal enzymes and conducting hydrolysis assays, based on the general procedures used in glucuronide research [1]. You can adapt this protocol for investigating benproperine phosphate glucuronide.
Materials:
Procedure:
The table below provides stability half-lives for various glucuronide types in different conditions, which can serve as a useful reference for what you might expect.
| Glucuronide Type | Model Compound | Condition | Half-Life | Citation |
|---|---|---|---|---|
| N+-Glucuronide | Clomipramine | Human Feces | 0.2 - 0.3 hours | [2] |
| O-Glucuronide | Ifenprodil | Human Feces | 0.5 - 0.6 hours | [2] |
| N-Glucuronide | Valsartan | Human Feces | 1.5 - 3.9 hours | [2] |
| N-Glucuronide | Candesartan | Aqueous Solution, pH 1.5 | 61.8 hours | [2] |
| N-Glucuronide | Candesartan | Aqueous Solution, pH 2.5 | 93.5 hours | [2] |
| N-Glucuronide | Candesartan | Human Feces | 5.2 - 11.3 hours | [2] |
Q1: Why might I detect the parent drug (aglycone) in my fecal samples when studying a glucuronidated drug? A1: The parent drug in feces can originate from two sources: the unabsorbed fraction of the orally administered drug, or from the deconjugation (hydrolysis) of glucuronide metabolites excreted in bile into the intestines. To distinguish between these, it is recommended to perform metabolite profiling on both early (0-24 hours) and late (after 24 hours) fecal pools in human ADME studies [2].
Q2: How does buffer pH affect the hydrolysis of glucuronides by microbial enzymes? A2: The hydrolysis activity of intestinal microbial β-glucuronidases is highly dependent on buffer pH, and the optimal pH can vary significantly between species (e.g., mouse, rat, human) [1]. For instance, one study showed that changing the pH could increase hydrolysis activity for a natural glucuronide by up to 12.9-fold in rats [1]. Therefore, the pH of the reaction system must be optimized for your specific experimental conditions.
Q3: What is the best way to prepare enzymes from fecal samples to study glucuronide hydrolysis? A3: For the highest hydrolysis activity:
Understanding how BPP works is the first step in troubleshooting your assay. The primary mechanism identified in recent research is summarized in the table below.
| Mechanism | Effect on Autophagy | Experimental Validation | Key Protein/Factor Involved |
|---|---|---|---|
| Blocks Autophagosome-Lysosome Fusion | Converts protective autophagy into a lethal process; leads to accumulation of autophagosomes [1]. | Demonstrated in cell lines, patient-derived xenograft models, and orthotopic tumor models [1]. | RAB11A [1] |
| Initiates Autophagy | Triggers the initial formation of autophagosomes [1]. | Inferred from the overall mechanism; specific data on initiation not detailed [1]. | Information not specified in search results |
| Activates Immune Response | Stimulates immune-related cytokines and T cell-mediated immunity [1]. | RNA sequencing and flow cytometry analyses [1]. | Information not specified in search results |
This mechanistic insight is crucial for interpreting your results. An expected outcome of a successful assay is an increased number of autophagosomes due to the blocked fusion step.
The studied nanoplatform HA/ZIF-8@BPP/Gem co-delivers BPP with the chemotherapy drug Gemcitabine [1]. The following workflow chart outlines the key stages of the experiment.
Here are solutions to common problems you might encounter, based on the established mechanism and general experimental principles.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| No autophagosome accumulation (e.g., no change in LC3-II puncta or protein levels) | 1. Inactive BPP compound. 2. Incorrect assay conditions (pH). 3. Cell line is not responsive. | 1. Verify compound activity and stability. 2. Ensure treatment is done in an acidic pH environment to mimic tumor microenvironment and trigger drug release from the ZIF-8 nanoplatform [1]. 3. Use a validated pancreatic cancer cell line (e.g., as in the primary study [1]). | | Unexpected high cell death | 1. Off-target toxicity. 2. Synergistic effect with Gemcitabine. | 1. Titrate the BPP concentration. The study reported significant cytotoxicity only when BPP was combined with Gem [1]. 2. Include controls with BPP alone and Gem alone to dissect the synergistic effect. | | Cannot confirm RAB11A involvement | 1. Inefficient knockdown/overexpression. 2. Assay not specific enough. | 1. Validate knockdown/knockout efficiency at the protein level. 2. Use complementary methods: assess colocalization of autophagosomes and lysosomes (e.g., tfLC3 assay [2]) and perform functional rescue experiments. |
Benproperine phosphate (BPP) is an antitussive (cough suppressant) drug that is being investigated for repurposing as an anti-cancer agent, particularly for pancreatic cancer. Its cytotoxicity against cancer cells is not due to its original mechanism but rather to the induction of a specific type of cellular stress known as lethal autophagy arrest [1] [2] [3].
The table below summarizes the core mechanism and the primary cytotoxicity concern identified in recent studies.
| Aspect | Description |
|---|---|
| Reported Cytotoxic Mechanism | Induction of lethal autophagy arrest in pancreatic cancer cells [1] [2] [3]. |
| Molecular Process | • Triggers autophagy initiation via the AMPK/mTOR signaling pathway [1]. • Blocks autophagosome-lysosome fusion by disturbing Ras-related protein Rab-11A (RAB11A) [1]. | | Cellular Outcome | Leads to excessive accumulation of autophagosomes, resulting in autophagy-mediated cancer cell death and growth inhibition [1]. |
The following tables detail the key experimental models and protocols used to study BPP's cytotoxic effects, as documented in the literature. You can use these as a reference for your own experimental design.
Table 1: In Vitro Models and Reagents
| Component | Details |
|---|---|
| Cell Lines | Human pancreatic cancer cells: MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3 [1]. |
| Control Cell Line | Human normal pancreatic duct epithelial cells (HPDE) [1]. |
| Culture Media | High glucose Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% FBS and 1% penicillin/streptomycin [1]. |
| Key Reagents | • BPP (Selleck, S5256) [1] • Autophagy inhibitors: Chloroquine (CQ), 3-methyladenine (3-MA), Bafilomycin A1 (Baf A1) [1] |
Table 2: Key Assays and Protocols
| Assay | Protocol Summary |
|---|
| Cell Growth (MTT Assay) | 1. Plate cells in 96-well plates (4x10³ cells/well) [1]. 2. Treat with BPP for 24 hours. 3. Measure optical density at 570nm wavelength [1]. | | Clonogenic Survival | 1. Plate cells in 24-well plates (1000 cells/well) [1]. 2. Apply BPP treatments for one week. 3. Fix cells with 4% paraformaldehyde, stain with crystal violet, and count colonies [1]. | | Western Blot Analysis | 1. Lyse cells in RIPA buffer [1]. 2. Separate proteins by SDS/PAGE and transfer to PVDF membrane. 3. Probe with primary antibodies (e.g., anti-LC3, anti-p62, anti-RAB11A, anti-β-actin) overnight at 4°C, then with HRP-conjugated secondary antibodies [1]. | | Mechanism Validation | • Autophagy Inhibition: Use inhibitors like 3-MA (to block initiation) or Baf A1/CQ (to block degradation) to see if they reverse BPP's growth-inhibitory effects [1]. • RAB11A Overexpression: Overexpress RAB11A to see if it counteracts BPP-induced autophagy arrest and cytotoxicity [1]. |
The following diagram illustrates the logical workflow for investigating BPP's cytotoxicity, from hypothesis to validation, based on the described protocols.
Here are answers to some specific technical questions you might encounter during your experiments.
Q1: The cytotoxic effect of BPP in my pancreatic cancer cell lines is inconsistent. What could be the reason?
Q2: How can I confirm that cell death is specifically due to autophagy arrest and not another form of cell death?
Q3: Are there any strategies to improve the therapeutic window of BPP and reduce potential off-target cytotoxicity?
Your dose-response experiments should be designed around the specific mechanism you're investigating. Current research reveals two primary, distinct anticancer mechanisms of action for BPP.
| Mechanism | Target/Pathway | Key Experimental Findings & Concentrations | Relevant Cancer Models |
|---|
| Lethal Autophagy Arrest [1] [2] | - Initiates AMPK/mTOR autophagy [2]
The effective concentrations reported in recent studies for these effects are summarized in the table below.
| Cell Line / Model | Assay Type | Effective Concentration (µM) | Effect Observed | Source |
|---|---|---|---|---|
| DLD-1 (Colorectal) | Migration (IC₅₀) | S-Benp: ~1 µM; Benp (racemic): ~2 µM | Inhibition of cell migration | [3] |
| DLD-1 (Colorectal) | Invasion (IC₅₀) | S-Benp: ~2 µM; Benp (racemic): ~4 µM | Inhibition of cell invasion | [3] |
| AsPC-1 (Pancreatic) | In Vivo Metastasis | Data not shown (significant suppression) | Inhibition of tumor metastasis to liver, spleen, kidney | [3] |
| Various Pancreatic | In Vitro / In Vivo | Effective in multiple models | Autophagy arrest & cell death | [2] |
Here is a detailed methodology for a cell migration assay, based on the experiments that identified S-Benproperine as a potent metastasis inhibitor [3].
The following diagram illustrates the logical workflow and key decision points for this assay:
Q1: My compound is insoluble in the culture medium at the required stock concentration. How can I resolve this? A1: BPP is commonly used as a phosphate salt to improve solubility in aqueous solutions [4] [2]. For the racemic mixture or stereoisomers, you can:
Q2: I am not observing a significant dose-response effect in my viability assay. What could be wrong? A2:
Q3: How can I confirm that BPP is indeed binding to its proposed target, ARPC2, in my cellular models? A3: The 2022 study used several label-free methods to validate target engagement directly in cells and tissues [3]. You can adopt these techniques:
The table below summarizes the key solubility and storage characteristics of benproperine phosphate for your experiments.
| Solvent | Solubility | Stock Concentration | Critical Notes |
|---|---|---|---|
| Water | ≥ 100 mg/mL (245.43 mM) [1] | Up to 100 mM | Suitable for creating stock solutions [1]. |
| DMSO | 60 mg/mL (147.26 mM) [2] / 100 mg/mL (245.43 mM) [1] | Up to 100-245 mM | Hygroscopic: Moisture-absorbing DMSO can significantly reduce solubility over time. Use fresh, dry DMSO [2] [1]. |
| Ethanol | 3 mg/mL [2] | ~7 mM | Limited solubility; not ideal for high-concentration stock solutions [2]. |
Storage Recommendations:
1. DMSO Stock Solution (100 mM)
2. Aqueous Stock Solution (100 mg/mL)
3. Homogeneous Suspension for Animal Studies (5 mg/mL)
Problem 1: Precipitation in Aqueous Buffers
Problem 2: Inconsistent In Vivo Dosing
Problem 3: Analytical Interference in HPLC
The table below summarizes key comparative information for benproperine phosphate and codeine.
| Aspect | This compound | Codeine |
|---|---|---|
| Mechanism of Action | Central and peripheral action; modulates cough center in medulla oblongata; has local anesthetic and bronchodilator effects [1]. | Primarily central action; agonist of μ-opioid receptors in the brainstem [2] [3]. |
| Efficacy vs. Placebo | Shown to be efficacious versus placebo in clinical trials [3]. | Efficacy is context-dependent; some studies show no significant difference from placebo, especially in chronic cough [4]. |
| Comparative Efficacy | Equally or slightly more efficacious than dextromethorphan; one study found it less effective than codeine on some subjective scales [5] [3]. | One study found it more effective than levodropropizine (a peripheral antitussive) on VAS and LCQ scores [3]. Considered a "gold standard" though this is debated [4]. |
| Common Side Effects | Detailed side effect profile not fully established in searched literature; generally considered non-narcotic and non-opioid, suggesting a favorable profile [1]. | Drowsiness, constipation, headaches; more frequent than levodropropizine in a comparative trial [3]. |
| Risk of Dependence | Non-narcotic; no significant physical or psychological dependence reported for drugs in its class [1]. | Carries a risk of dependence as an opioid prodrug [3]. |
| Key Considerations | Offers a non-opioid alternative with a multi-faceted mechanism [1]. | Efficacy in real-world, ambulatory settings is questionable; has side effects typical of opioids [4] [3]. |
For researchers, the methodology behind these comparisons is critical. Here is a summary of key experimental models and outcomes.
Clinical Trial in Chronic Cough Patients [3]
Animal Model for Central Action [2]
The following diagrams illustrate the distinct pathways through which benproperine and codeine exert their antitussive effects.
When evaluating these agents for development or application, consider these key points:
For a comprehensive and current analysis, you could:
This compound (BPP) is a clinically used antitussive agent that has recently gained significant research attention for its potential repurposing in oncology. As a chiral compound, benproperine exists as two enantiomeric forms: R-(+)-benproperine and S-(-)-benproperine. These stereoisomers, while sharing identical molecular formulas and connectivity, exhibit distinct three-dimensional configurations that result in significant differences in their pharmacological activities, binding affinities, and pharmacokinetic profiles. This comparative guide examines the differential properties of benproperine enantiomers, drawing on experimental data from pharmacological studies, clinical research, and mechanistic investigations to provide drug development professionals with a comprehensive evidence-based resource for research decisions.
The growing interest in benproperine enantiomers stems from two primary therapeutic domains: respiratory medicine and oncology. While the racemic mixture (containing both enantiomers in equal proportions) has been used for decades as an effective cough suppressant, recent discoveries have revealed that the individual enantiomers possess markedly different biological activities, particularly in the context of cancer metastasis and autophagy induction. This guide systematically compares these enantiomers across multiple dimensions, providing structured experimental data, detailed methodologies, and visual representations of their mechanisms to support future research and potential development of enantiomer-specific therapies.
The fundamental difference between benproperine enantiomers lies in their chiral structure, which leads to varied interactions with biological systems. The R-(+)- and S-(-)-enantiomers demonstrate distinctive binding characteristics with proteins and receptors, resulting in clinically relevant pharmacokinetic differences that must be considered in drug development:
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Benproperine Enantiomers
| Parameter | R-(+)-Benproperine | S-(-)-Benproperine | Analytical Methods | References |
|---|---|---|---|---|
| AUC0-t | 1.0 (reference) | 2.18 times higher than R-enantiomer | Enantiospecific HPLC with chiral AGP column | [1] |
| Cmax | 1.0 (reference) | 2.12 times higher than R-enantiomer | Enantiospecific HPLC with chiral AGP column | [1] |
| T1/2 | No significant difference between enantiomers | No significant difference between enantiomers | Enantiospecific HPLC with chiral AGP column | [1] |
| S/R Ratio in Plasma | - | 3.8 at 30 minutes, decreasing to ~2.2 at 2 hours | Enantiospecific HPLC with chiral AGP column | [1] |
| Chromatographic Separation | Resolvable using cellulose Tris(3,5-dichlorophenylcarbamate) stationary phase | Resolvable using cellulose Tris(3,5-dichlorophenylcarbamate) stationary phase | HPLC with chiral stationary phases | [2] |
Enantioseparation Methods: The separation and analysis of benproperine enantiomers typically employ chromatographic techniques using specialized chiral stationary phases. One effective method utilizes cellulose Tris(3,5-dichlorophenylcarbamate) as the chiral selector, which enables precise separation and quantification of the enantiomers in biological samples. These analytical techniques are essential for pharmacokinetic studies and quality control in potential enantiomer-specific formulations [2].
Protein Binding Characteristics: While specific protein binding data for individual benproperine enantiomers is limited in the search results, differential scanning calorimetry (DSC) methods have been validated for evaluating ligand binding constants to human serum albumin. This approach has shown excellent agreement with established literature values for various drug ligands and could be applied to characterize enantiomer-specific protein binding for benproperine, which may contribute to their observed pharmacokinetic differences [3].
The pharmacokinetic disparity between enantiomers, particularly the higher systemic exposure of S-(-)-benproperine, has significant implications for both basic research and potential clinical applications. These differences likely stem from varied metabolic pathways, with several hydroxylated metabolites identified in human urine after administration of the racemic mixture [4]. Interestingly, these metabolites (specifically the 3- and 4-piperidinol derivatives) appear to lack significant antitussive activity, suggesting that the parent enantiomers are primarily responsible for the pharmacological effects [4].
The antitussive properties of benproperine enantiomers have been systematically evaluated using established animal models of cough induction. Studies conducted in conscious guinea pigs with citric acid-induced cough have revealed important similarities and differences between the enantiomers:
Table 2: Comparative Antitussive Efficacy of Benproperine Enantiomers in Citric Acid-Induced Cough Model
| Parameter | (+/-)-Benproperine (Racemate) | R-(+)-Benproperine | S-(-)-Benproperine | Experimental Details |
|---|---|---|---|---|
| ID50 for coughs during 3-min challenge | 16.1 mg kg-1 (9.1-28.4) | 23.3 mg kg-1 (11.2-48.6) | 25.4 mg kg-1 (11.7-55.1) | Conscious guinea pigs, 7.5% citric acid challenge, intraperitoneal administration 1.5h before test |
| ID50 for coughs during 5-min post-challenge | 11.9 mg kg-1 (5.3-26.6) | 13.5 mg kg-1 (5.6-32.4) | 19.2 mg kg-1 (12.8-28.9) | Conscious guinea pigs, 7.5% citric acid challenge, intraperitoneal administration 1.5h before test |
| Statistical Significance | All compounds significantly reduced cough frequency (p<0.05) | No significant difference from racemate | No significant difference from racemate | Confidence intervals overlap across all treatments |
Experimental Protocol Details: The antitussive evaluation followed a standardized methodology where conscious guinea pigs were exposed to 7.5% citric acid aerosol to induce cough. Test compounds were administered intraperitoneally 1.5 hours before challenge, with cough frequency monitored both during the 3-minute exposure period and for 5 minutes immediately following exposure. The dose-dependent inhibition was analyzed to calculate ID50 values (effective dose for 50% inhibition) with 95% confidence intervals [5].
Clinical Relevance: From a therapeutic perspective, the similar efficacy between enantiomers and the racemate in antitussive activity suggests that there is likely no clear advantage to using single enantiomer formulations solely for cough suppression. This may explain why the racemic mixture has remained the standard clinical formulation for respiratory indications. However, the pharmacokinetic advantages of the S-(-)-enantiomer (higher exposure) could potentially translate to lower dosing requirements, though this would need validation in clinical settings [5] [1].
Recent investigations have revealed that benproperine enantiomers exhibit strikingly different anticancer properties, particularly in the context of metastasis inhibition and autophagy induction. These discoveries have generated significant interest in repurposing benproperine, especially its S-(-)-enantiomer, for oncology applications.
The S-(-)-benproperine enantiomer demonstrates potent antimetastatic activity by specifically targeting the actin-related protein 2/3 complex subunit 2 (ARPC2), a key component in actin polymerization and cancer cell motility:
Migration and Invasion Inhibition: S-(-)-benproperine exhibits concentration-dependent inhibition of cancer cell migration and invasion, with significantly greater potency than the R-(+)-enantiomer. In DLD-1 colon cancer cells, S-(-)-benproperine demonstrated an IC50 of approximately 1 μM for migration inhibition and 2 μM for invasion inhibition, representing a two-fold increase in potency compared to the racemic mixture [6].
Cancer Cell Specificity: A crucial finding is that S-(-)-benproperine selectively targets cancer cells without affecting normal cell migration. At concentrations up to 10 μM, S-(-)-benproperine did not inhibit the migration of MCF-10A mammary gland epithelial cells, suggesting a favorable therapeutic window that could potentially minimize side effects in future clinical applications [6].
In Vivo Efficacy: The antimetastatic potential of S-(-)-benproperine has been validated in orthotopic pancreatic cancer models. Treatment with S-(-)-benproperine resulted in significant inhibition of primary tumor growth (50.8% reduction by tumor weight) and dramatic suppression of metastasis to distant organs including liver (40.3% inhibition), spleen (55.5% inhibition), and kidney (88.3% inhibition) [6].
The following diagram illustrates the mechanism by which S-(-)-benproperine inhibits cancer metastasis through ARPC2 binding and suppression of actin remodeling:
Figure 1: Mechanism of S-(-)-Benproperine in Inhibiting Cancer Metastasis via ARPC2 Binding
Beyond its antimetastatic properties, racemic this compound has demonstrated potent anticancer effects in pancreatic cancer models through induction of autophagy arrest:
Dual Mechanism in Autophagy Regulation: this compound simultaneously initiates autophagy through the AMPK/mTOR pathway while blocking autophagosome-lysosome fusion by downregulating RAB11A. This dual action results in lethal autophagy arrest characterized by excessive accumulation of autophagosomes that cannot be properly processed and degraded by lysosomes [7].
In Vitro and In Vivo Efficacy: In pancreatic cancer cells, this compound significantly inhibits cell growth and proliferation while inducing characteristic markers of autophagy arrest. These findings have been corroborated in animal models, where benproperine treatment suppressed tumor growth without severe adverse effects, supporting its potential as a repurposed agent for pancreatic cancer treatment [7].
The complex mechanism of autophagy arrest induced by this compound involves multiple coordinated pathways, as illustrated below:
Figure 2: Mechanism of this compound-Induced Autophagy Arrest in Pancreatic Cancer Cells
The validation of ARPC2 as the direct molecular target of S-(-)-benproperine utilized multiple complementary biochemical approaches, each providing distinct evidence for direct target engagement:
Table 3: Experimental Methods for Validating S-(-)-Benproperine-ARPC2 Binding
| Method | Principle | Key Findings | Experimental Conditions | Applications |
|---|
| Surface Plasmon Resonance (SPR) | Measures biomolecular interactions in real-time through refractive index changes | S-(-)-Benproperine: KD = 1.12 × 10-6 M-1 R-(+)-Benproperine: Nonspecific binding | Dose-dependent analysis Purified ARPC2 protein | Quantitative binding affinity Kinetic constant determination | | Cellular Thermal Shift Assay (CETSA) | Detects drug-target engagement through thermal stabilization of proteins | ARPC2 stabilization >2-fold with S-(-)-benproperine No stabilization with R-(+)-enantiomer | Intact cancer cells or tumor tissues Temperature gradient | Target engagement in cellular context Validation in complex biological systems | | Drug Affinity Responsive Target Stability (DARTS) | Exploits protease resistance conferred by drug binding | Enhanced ARPC2 stability with S-(-)-benproperine Mutation at F225 abrogates binding | Limited proteolysis ARPC2F225A mutant cells | Binding site identification Target validation without chemical modification | | Cy3-Conjugated S-Benproperine | Visualizes drug localization and target binding | Colocalization with ARPC2 in cancer cells Direct binding to ARPC2 in tumor tissues | Fluorescence microscopy Tissue sections | Cellular and tissue distribution Target engagement in vivo |
Mutational Validation Studies: The binding specificity of S-(-)-benproperine to ARPC2 was further confirmed through studies using ARPC2F225A mutant cells. In these experiments, S-(-)-benproperine failed to bind and stabilize the mutant ARPC2 protein according to both CETSA and DARTS assays, identifying Phenylalanine 225 as a critical residue for the interaction and providing compelling evidence for the binding specificity [6].
Functional Correlates: Beyond direct binding assays, the functional consequences of ARPC2 engagement were demonstrated through actin polymerization assays and immunocytochemistry. These experiments showed that S-(-)-benproperine effectively suppresses actin remodeling and lamellipodium formation, connecting the molecular binding event to the phenotypic antimetastatic effects [6].
The integration of these orthogonal methods provides a robust validation of ARPC2 as the direct cellular target of S-(-)-benproperine and exemplifies a comprehensive approach to target deconvolution that can be applied to other drug discovery efforts.
The comparative analysis of benproperine enantiomers reveals several promising research directions with potential translational implications:
Enantiomer-Specific Therapeutic Development: The differential activities of benproperine enantiomers support the development of enantiomer-specific formulations for distinct indications. S-(-)-benproperine represents a promising candidate for antimetastatic therapy development due to its specific binding to ARPC2, potent migration inhibition, and favorable cancer cell selectivity. The pharmacokinetic advantages of S-(-)-benproperine (higher AUC and Cmax) further support its development as a single enantiomer formulation for oncology applications [6] [1].
Combination Therapy Strategies: Given its dual mechanisms of action in pancreatic cancer cells, this compound presents opportunities for rational combination therapies. The induction of autophagy arrest through simultaneous initiation and fusion blockade could potentially synergize with conventional chemotherapy or targeted agents, especially in resistant malignancies like pancreatic cancer [7].
Pathway-Targeted Drug Discovery: The identification of ARPC2 as a specific target of S-(-)-benproperine opens new avenues for metastasis-targeted drug discovery. The validated binding assays (SPR, CETSA, DARTS) provide robust methods for screening additional ARPC2-targeted compounds that might exhibit improved potency or selectivity while maintaining the favorable cancer-specific activity profile [6].
Disease-Specific Formulations: The differential activity profile supports the development of indication-specific formulations – with the racemic mixture potentially remaining appropriate for antitussive applications, while the S-(-)-enantiomer offers advantages for oncology applications. This approach would leverage the established safety profile of the racemic mixture while maximizing the therapeutic potential of the more active enantiomer for specific indications [6] [5].
| Compound / Agent | Primary Role in Autophagy | Core Mechanism of Action | Key Molecular Targets | Functional Outcome |
|---|---|---|---|---|
| Benproperine Phosphate (BPP) | Lethal Autophagy Arrestor | Initiates autophagy but blocks autophagosome-lysosome fusion [1] [2]. | AMPK/mTOR (initiation), RAB11A (fusion) [2]. | Conversion of protective autophagy into a toxic, cell-killing process [1]. |
| Chloroquine / Hydroxychloroquine | Autophagy Inhibitor | Raises lysosomal pH, disrupting autophagosome degradation [3]. | Lysosomal function | Accumulation of undegraded autophagosomes, inhibiting autophagy completion. |
| Rapamycin | Autophagy Inducer | Inhibits mTOR, a key negative regulator of autophagy, promoting autophagosome formation [4] [5]. | mTOR | Enhanced autophagic flux and cellular component recycling. |
The key findings on BPP are supported by the following experimental data:
The following diagram illustrates the dual-phase mechanism by which BPP induces lethal autophagy arrest, based on the experimental data.
The mechanism of "lethal autophagy arrest" positions BPP differently from classical inducers or inhibitors.
| Feature | Benproperine Phosphate (Racemic Mixture) | S-Benproperine (Active Stereoisomer) | Pimozide |
|---|---|---|---|
| Primary Known Use | Clinically used as an antitussive (cough suppressant) [1] [2] [3] | Investigational isomer of benproperine [4] | Clinically used as an antipsychotic drug [5] |
| Molecular Target | ARPC2 (Actin-Related Protein 2/3 Complex Subunit 2) [2] | ARPC2 [4] | ARPC2 [5] |
| Proposed Binding Site | Information not specific in search results | Phenylalanine 225 (F225) of ARPC2 [4] | Putative binding pocket near F225, F247, and Y250; mutation creates larger binding pocket [5] |
| Mechanism of Action | Binds ARPC2, impairs Arp2/3 complex function, inhibits actin filament nucleation and polymerization [1] [2] [6] | Binds ARPC2, suppresses actin remodeling and lamellipodium formation [4] | Binds ARPC2, increases lag phase of actin polymerization, inhibits vinculin-mediated recruitment of ARPC2 to focal adhesions [5] |
| Key Experimental IC₅₀ / Efficacy | Cell Migration: ~1-2 μM (various cancer cells) [7] [2] [6] In Vivo Metastasis: 47.7% inhibition of primary pancreatic tumor growth; 56.1-78.9% inhibition of metastasis [7] [6] | Cell Migration: ~1 μM (IC₅₀, more potent than racemic mixture) [4] In Vivo Metastasis: 50.8% inhibition of primary tumor growth by weight; 40.3-88.3% inhibition of metastasis to various organs [4] | Cell Migration: ~2-5 μM (varies by cell line) [5] In Vivo Metastasis: Significant suppression of lung metastasis in mouse model [5] | | Cellular Selectivity | Selective for inhibiting migration of cancer cells over normal cells (e.g., MCF-10A) [2] | Selective for inhibiting migration of cancer cells over normal cells (e.g., MCF-10A) [4] | Information not specific in search results | | Key Supporting Evidence | DARTS, CETSA, pull-down assays, in vivo metastasis models [1] [2] | SPR, DARTS, CETSA (incl. in tumor tissues), in vivo metastasis models [4] | CMap identification, DARTS, CETSA, in vivo metastasis models [5] |
The core mechanism of ARPC2 inhibitors is to disrupt the Arp2/3 complex, which is crucial for nucleating branched actin networks that drive cell migration.
Key experimental methodologies to validate target engagement and downstream effects include:
The table below summarizes the key experimental findings from the study that validate BPP's activity and its dependence on RAB11A.
| Experimental Model | Key Findings on BPP Effect | Outcome of RAB11A Overexpression | Primary Assays Used |
|---|---|---|---|
| Pancreatic Cancer (PC) Cells (in vitro) [1] [2] | ↓ Cell growth and colony formation; ↑ accumulation of autophagosomes [1] [2] | Partially reversed BPP-induced growth inhibition [1] [2] | MTT, Colony Formation, Western Blot, Immunofluorescence [1] |
| Pancreatic Cancer (in vivo) [1] [2] | Showed significant anticancer effect [1] [2] | Information not specified | In vivo tumor model [1] |
| Mechanistic Insight | Triggers autophagy initiation (via AMPK/mTOR); disturbs RAB11A-mediated autophagosome-lysosome fusion [1] [2] | Confirms RAB11A's role in the fusion step [1] [2] | Western Blot [1] |
To replicate or understand the validation of BPP's mechanism, the following key methodologies from the research can be employed.
Cell Growth Inhibition Assays [1]
Analysis of Autophagy Arrest [1]
Validating RAB11A's Role [1]
The following diagram illustrates the dual mechanism of BPP, which leads to lethal autophagy arrest in pancreatic cancer cells by both initiating autophagy and blocking its completion.
The experimental data and pathway reveal a coherent mechanism:
The table below summarizes key information about this compound as an immediate-release formulation, which is the only commercially available form according to the search results [1].
| Characteristic | Description |
|---|---|
| Primary Indication | Symptomatic relief of acute and chronic cough [1] |
| Classification | Non-opioid, centrally-acting antitussive [1] [2] |
| Typical Dosage (Adults) | 20-60 mg daily, administered as 25-50 mg orally 2-3 times per day [1] |
| Onset of Action | Relatively rapid; within 30 to 60 minutes [1] [2] |
| Duration of Action | Several hours, requiring multiple daily doses for sustained effect [1] |
| Common Formulations | Tablets, syrups, dispersible powders [1] |
While direct formulation comparisons are unavailable, significant research explores benproperine's new applications. Here are key experimental findings and methodologies from recent studies.
One prominent study investigated this compound (BPP) for repurposing against pancreatic cancer (PC) [3] [4].
1. Key Experimental Findings (In Vitro & In Vivo) The table below summarizes quantitative findings on BPP's anticancer effects.
| Experimental Model | Treatment | Key Outcome | Reported Value |
|---|---|---|---|
| PC Cells (MIA-PaCa-2, Panc-1) | BPP | Induced growth inhibition & cell death | Significant effect [3] |
| In Vivo Mouse Model | BPP | Suppressed tumor growth | Significant effect [3] |
| Mechanistic Study | BPP + Autophagy inhibitor (3-MA) | Reversed BPP-induced growth inhibition | Partially reversed [3] |
| Mechanistic Study | BPP + RAB11A Overexpression | Reversed BPP-induced growth inhibition | Partially reversed [3] |
2. Detailed Experimental Protocol The mechanistic study employed the following key methodologies [3]:
This diagram illustrates the proposed mechanism of action of BPP in inducing autophagy arrest:
Another study investigated the stereoisomer S-Benproperine (S-Benp) as a specific inhibitor of cancer cell migration and invasion [5].
1. Key Experimental Findings The table below compares effects of Benp and its stereoisomers.
| Compound | Test System | Observation | IC50 / Effect |
|---|---|---|---|
| S-Benproperine | DLD-1 Cell Migration | Inhibition of migration | IC50 ≈ 1 µM [5] |
| R-Benproperine | DLD-1 Cell Migration | Weak effect | Significantly weaker than S-Benp [5] |
| S-Benproperine | DLD-1 Cell Invasion | Inhibition of invasion | IC50 ≈ 2 µM [5] |
| S-Benproperine | In Vivo Mouse Model | Suppressed primary tumor growth & metastasis | 50.8% reduction by tumor weight [5] |
2. Detailed Experimental Protocol Key methods used to validate the target and effect of S-Benp included [5]:
The absence of a sustained-release formulation for benproperine presents a clear opportunity for pharmaceutical development. The established safety profile of the immediate-release form could streamline repurposing and reformulation efforts.
For researchers aiming to develop a sustained-release benproperine formulation, the following steps are recommended:
The table below summarizes the key parameters from a published LC-MS/MS method for determining benproperine and its metabolites in human plasma and urine [1].
| Parameter | Reported Method Details |
|---|---|
| Analytes | Benproperine (BPP), 3-OH-BPP, 4-OH-BPP [1] |
| Internal Standard | Dextromethorphan [1] |
| Sample Prep | Liquid-liquid extraction from plasma; enzymatic hydrolysis followed by liquid-liquid extraction from urine [1] |
| Chromatography | Column: Diamonsil C18 (150 mm x 4.6 mm i.d.) Mobile Phase: Acetonitrile-water-formic acid (34:66:1, v/v/v) Flow Rate: 0.5 ml min⁻¹ [1] | | Mass Spectrometry | ESI-tandem MS in Selected Reaction Monitoring (SRM) mode [1] | | Lower Limit of Quantification (LLOQ) | Plasma: BPP: 60 nmol L⁻¹; 3-OH-BPP: 4.0 nmol L⁻¹; 4-OH-BPP: 4.0 nmol L⁻¹ Urine: BPP: 4.9 nmol L⁻¹; 3-OH-BPP: 4.7 nmol L⁻¹; 4-OH-BPP: 2.4 nmol L⁻¹ [1] | | Precision & Accuracy | Intra- and inter-run precision: < 9.2% Accuracy: within ±4.3% for all analytes [1] |
Other studies provide supplementary information that can inform method development:
Since the search results do not provide multiple methods for a direct comparison, you can use the established method from [1] as a starting point and build your validation upon it. Here is a suggested pathway for your project, which incorporates modern best practices and addresses the gaps in the existing literature.
The following table summarizes the key binding parameters for benproperine with HSA, as identified in the search results.
| Parameter | Findings for Benproperine |
|---|---|
| Binding Constant (Kₐ) | ~10⁴ M⁻¹ (Moderate affinity) [1] |
| Primary Binding Site | Domain IB (Hydrophobic cavity) [1] |
| Number of Binding Sites | Not Specified |
| Binding Driving Forces | Electrostatic attraction, Hydrophobic interaction [1] |
| Quenching Mechanism | Static quenching (Forms a ground-state complex) [1] |
| Impact on HSA Structure | Decrease in α-helix content, inducing conformational changes [1] |
The data on benproperine was obtained using a combination of computational and spectroscopic techniques, which are standard for studying drug-protein interactions [1].
The diagram above shows the key experimental techniques used. Here is a detailed explanation of what these protocols measure [1]:
Based on the gathered data, here are key points to consider for your research: